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Core Science & Biosynthesis

Foundational

Synthesis and Characterization of 5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-ol: A Comprehensive Technical Guide

Executive Summary The molecule 5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-ol (CAS: 1866811-10-0) is a highly valuable halogenated indanol building block utilized extensively in modern drug discovery, particularly in the syn...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The molecule 5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-ol (CAS: 1866811-10-0) is a highly valuable halogenated indanol building block utilized extensively in modern drug discovery, particularly in the synthesis of kinase inhibitors and GPCR ligands[1]. The presence of both bromine and fluorine atoms on the aromatic ring provides distinct stereoelectronic properties and serves as a versatile handle for downstream cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations).

This technical whitepaper details a robust, two-step synthetic strategy starting from commercially available 4-fluoro-1-indanone. As a Senior Application Scientist, I have structured this guide to emphasize the mechanistic causality behind the reaction conditions and to provide self-validating experimental protocols that ensure high yield and purity.

Mechanistic Rationale and Synthetic Strategy

Retrosynthetic Analysis

The target molecule is accessed via a straightforward two-step sequence. The secondary alcohol is formed via the chemoselective reduction of the corresponding ketone, 5-bromo-4-fluoro-1-indanone (CAS: 127425-74-5)[2]. This intermediate is, in turn, synthesized via a regioselective electrophilic aromatic substitution (EAS) of 4-fluoro-1-indanone.

Retrosynthesis A 5-Bromo-4-fluoro-2,3-dihydro- 1H-inden-1-ol (Target) B 5-Bromo-4-fluoro-1-indanone (Intermediate) A->B Carbonyl Reduction (FGI) C 4-Fluoro-1-indanone (Starting Material) B->C Electrophilic Aromatic Substitution

Caption: Retrosynthetic analysis of 5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-ol from 4-fluoro-1-indanone.

Regioselective Electrophilic Aromatic Substitution (EAS)

The bromination of 4-fluoro-1-indanone requires careful consideration of competing directing effects.

  • The Fluorine Atom (C4): Acts as a strong ortho/para director due to its +M (mesomeric) effect, which stabilizes the arenium ion intermediate despite its -I (inductive) electron-withdrawing nature.

  • The Carbonyl Group (C1): Acts as a meta director (-M, -I) relative to its attachment point (C7a), effectively deactivating the ring.

Because the mesomeric donation of the halogen dictates regioselectivity, the electrophile will attack ortho (C5) or para (C7) to the fluorine atom. The C7 position is the peri position, which suffers from severe steric hindrance from the adjacent carbonyl oxygen. Consequently, bromination occurs predominantly at the sterically accessible C5 position. To overcome the overall deactivation of the ring by the carbonyl group, a strong Lewis acid (such as AlCl3​ ) is required to generate a highly reactive bromonium ion equivalent ( Br+ )[3].

DirectingEffects SM 4-Fluoro-1-indanone C4-Fluoro: Ortho/Para Directing (+M) C1-Carbonyl: Meta Directing (-M) C5 C5 Position (Ortho to F) Major Product Site SM->C5 Favored by F (+M), Sterically Accessible C7 C7 Position (Para to F) Sterically Hindered (Peri) SM->C7 Favored by F (+M), Sterically Hindered C6 C6 Position (Meta to F, Meta to C=O) Electronically Disfavored by F SM->C6 Disfavored by F

Caption: Regioselectivity map illustrating the competing directing effects in 4-fluoro-1-indanone.

Chemoselective Carbonyl Reduction

The reduction of 5-bromo-4-fluoro-1-indanone is achieved using Sodium Borohydride ( NaBH4​ ) in a protic solvent (Methanol). NaBH4​ chemoselectively reduces the ketone without risking the hydrodehalogenation of the aryl bromide[4]. Methanol plays a dual role: it stabilizes the transition state via hydrogen bonding and rapidly protonates the resulting alkoxide intermediate. Because hydride attack can occur from either the Re or Si face of the planar sp2 carbonyl carbon, the product is generated as a racemic mixture of (1R)- and (1S)-enantiomers.

Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They rely on strict In-Process Controls (IPCs) rather than arbitrary reaction times, ensuring that each step is empirically verified before proceeding.

Workflow Step1 Step 1: Bromination Br2, AlCl3, DCM, 0°C IPC1 IPC 1: TLC/LC-MS Check for SM consumption Step1->IPC1 Workup1 Workup 1 Quench, Extract, Dry IPC1->Workup1 Step2 Step 2: Reduction NaBH4, MeOH, 0°C to RT Workup1->Step2 IPC2 IPC 2: TLC/LC-MS Check for Ketone consumption Step2->IPC2 Workup2 Workup 2 & Purification Quench, Extract, Column IPC2->Workup2

Caption: Self-validating experimental workflow with integrated In-Process Controls (IPCs).

Step 1: Synthesis of 5-Bromo-4-fluoro-1-indanone
  • Setup: Charge an oven-dried, argon-flushed round-bottom flask with 4-fluoro-1-indanone (1.0 equiv) and anhydrous dichloromethane (DCM, 0.2 M).

  • Activation: Cool the solution to 0 °C using an ice-water bath. Add Aluminum Chloride ( AlCl3​ , 1.2 equiv) portion-wise. The mixture will darken as the Lewis acid-base complex forms.

  • Bromination: Dissolve Bromine ( Br2​ , 1.1 equiv) in a small volume of DCM. Add this solution dropwise via an addition funnel over 30 minutes, maintaining the internal temperature at 0 °C to prevent over-bromination.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 4-6 hours.

  • IPC 1 (Critical): Sample 50 µL of the reaction mixture, quench into 1 mL of water, extract with 1 mL of EtOAc, and analyze via TLC (Hexanes:EtOAc 4:1) and LC-MS. Proceed only when the starting material is completely consumed[3].

  • Workup: Carefully pour the reaction mixture into ice-cold 1M HCl to quench the Lewis acid. Separate the organic layer and extract the aqueous layer twice with DCM.

  • Washing & Drying: Wash the combined organic layers with saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ) to neutralize residual bromine, followed by brine. Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via silica gel flash chromatography to afford pure 5-bromo-4-fluoro-1-indanone.

Step 2: Synthesis of 5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-ol
  • Setup: Charge a round-bottom flask with 5-bromo-4-fluoro-1-indanone (1.0 equiv) and Methanol (MeOH, 0.3 M).

  • Reduction: Cool the solution to 0 °C. Add Sodium Borohydride ( NaBH4​ , 1.5 equiv) portion-wise over 15 minutes. (Caution: Exothermic reaction with evolution of hydrogen gas).

  • Propagation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to RT and stir for an additional 2 hours.

  • IPC 2 (Critical): Analyze via TLC (Hexanes:EtOAc 3:1) and LC-MS to ensure complete disappearance of the ketone[4].

  • Quench: Slowly add saturated aqueous ammonium chloride ( NH4​Cl ) until gas evolution ceases.

  • Workup: Remove the majority of the methanol under reduced pressure. Dilute the aqueous residue with water and extract three times with Ethyl Acetate (EtOAc).

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate.

  • Purification: Purify via flash chromatography (Hexanes:EtOAc gradient) to yield pure 5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-ol.

Quantitative Data and Characterization

The following tables summarize the expected quantitative metrics and analytical characterization data for the workflow.

Table 1: Summary of Reaction Parameters and Yields

StepTransformationReagents & SolventsTempTimeExpected YieldTarget Purity (LC-MS)
1 Bromination Br2​ , AlCl3​ , DCM0 °C to RT4-6 h75 - 85%> 95%
2 Reduction NaBH4​ , MeOH0 °C to RT2-3 h85 - 95%> 98%

Table 2: Expected Spectral Data for Target Molecule

Analytical MethodKey Expected Signals / Observations
1 H NMR (400 MHz, CDCl 3​ ) δ ~5.2 ppm (t, 1H, CH-OH), ~7.4 ppm (dd, 1H, Ar-H), ~7.1 ppm (d, 1H, Ar-H)
13 C NMR (100 MHz, CDCl 3​ ) δ ~75 ppm (C-OH), ~155 ppm (d, C-F), ~108 ppm (C-Br)
LC-MS (ESI+)m/z:[M-H 2​ O+H] + ~214.0 / 216.0 (Characteristic 1:1 Br isotope pattern)

References

  • Title: 5-Bromo-4-fluoro-1-indanone (Product 127425-74-5) Source: AccelaChem URL: [Link]

  • Title: 2-aminoindans as selective dopamine D3 ligands (US Patent 5708018A)

Sources

Exploratory

Spectroscopic Blueprint of 5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-ol: A Technical Guide

Introduction From Precursor to Product: A Necessary Synthetic Transformation The most direct synthetic route to 5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-ol involves the reduction of its corresponding ketone, 5-Bromo-4-flu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

From Precursor to Product: A Necessary Synthetic Transformation

The most direct synthetic route to 5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-ol involves the reduction of its corresponding ketone, 5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one. This transformation is typically achieved with high efficiency using a mild reducing agent such as sodium borohydride (NaBH₄).

Experimental Protocol: Reduction of 5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one

  • Dissolution: Dissolve 5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one in a suitable protic solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0 °C in an ice bath. This is crucial to control the exothermic reaction and minimize side products.

  • Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution. The molar equivalent of NaBH₄ should be in slight excess (e.g., 1.1 to 1.5 equivalents) to ensure complete reduction.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The disappearance of the ketone spot and the appearance of a new, more polar alcohol spot will indicate the reaction's completion.

  • Quenching: Once the reaction is complete, cautiously quench the excess NaBH₄ by the slow addition of a weak acid, such as dilute hydrochloric acid or ammonium chloride solution, until the effervescence ceases.

  • Extraction: Extract the product from the aqueous layer using an organic solvent like ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel to yield pure 5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-ol.

Spectroscopic Characterization of the Precursor: 5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one

A thorough understanding of the precursor's spectroscopic data is essential for accurately predicting the data for the target alcohol.

Spectroscopic TechniqueKey Features of 5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one
Molecular Formula C₉H₆BrFO
Molecular Weight 229.05 g/mol
IR (Infrared) Spectroscopy Strong C=O stretch around 1700-1720 cm⁻¹
¹H NMR (Proton NMR) Aromatic protons in the range of 7.0-8.0 ppm; Aliphatic protons (CH₂) adjacent to the carbonyl and aromatic ring around 2.5-3.5 ppm
¹³C NMR (Carbon NMR) Carbonyl carbon (C=O) signal around 190-200 ppm
MS (Mass Spectrometry) Molecular ion peaks [M]⁺ and [M+2]⁺ in an approximate 1:1 ratio, characteristic of a bromine-containing compound.

Predicted Spectroscopic Data for 5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-ol

The reduction of the carbonyl group to a hydroxyl group will induce significant and predictable changes in the spectroscopic data.

Infrared (IR) Spectroscopy: The Emergence of the Hydroxyl Group

The most telling change in the IR spectrum will be the disappearance of the strong carbonyl (C=O) absorption and the appearance of a prominent O-H stretching band.

  • O-H Stretch: A broad and strong absorption band is predicted to appear in the region of 3200-3600 cm⁻¹ . The broadness of this peak is a result of intermolecular hydrogen bonding between the alcohol molecules.

  • C-O Stretch: A new, strong C-O stretching vibration is expected in the fingerprint region, typically around 1050-1200 cm⁻¹ .

  • Disappearance of C=O Stretch: The characteristic sharp and strong C=O stretching peak of the ketone precursor around 1700-1720 cm⁻¹ will be absent.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Shift in the Electronic Environment

The conversion of the carbonyl to a hydroxyl group significantly alters the electronic environment of the neighboring protons and carbons, leading to predictable shifts in the NMR spectra.

¹H NMR Spectroscopy

  • Hydroxyl Proton (OH): A new, broad singlet is expected to appear, typically in the range of 2.0-5.0 ppm . The chemical shift of this proton is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding.

  • Carbinol Proton (H-1): The proton on the carbon bearing the newly formed hydroxyl group (C-1) will appear as a multiplet, likely a triplet or a doublet of doublets, in the region of 5.0-5.5 ppm . This downfield shift is due to the deshielding effect of the adjacent oxygen atom.

  • Methylene Protons (H-2 and H-3): The chemical shifts of the methylene protons at the C-2 and C-3 positions will experience an upfield shift compared to their positions in the ketone precursor. They are expected to appear as complex multiplets in the range of 1.8-3.0 ppm .

  • Aromatic Protons: The aromatic protons will remain in the 7.0-7.8 ppm region, with their coupling patterns influenced by the bromine and fluorine substituents.

¹³C NMR Spectroscopy

  • Carbinol Carbon (C-1): The signal for the carbonyl carbon in the precursor (around 190-200 ppm) will be replaced by a signal for the carbon bearing the hydroxyl group (C-1) in the range of 65-80 ppm .[1]

  • Methylene Carbons (C-2 and C-3): The signals for the methylene carbons will also shift, though to a lesser extent than the carbinol carbon.

  • Aromatic Carbons: The chemical shifts of the aromatic carbons will be largely unaffected, with the carbon attached to the fluorine atom exhibiting a large C-F coupling constant.

Mass Spectrometry (MS): Charting the Fragmentation Pathways

The mass spectrum of 5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-ol will provide crucial information about its molecular weight and fragmentation pattern.

  • Molecular Ion Peak: The molecular weight of the alcohol is 231.07 g/mol (for ⁷⁹Br) and 233.07 g/mol (for ⁸¹Br). Therefore, the mass spectrum will exhibit two molecular ion peaks, [M]⁺ at m/z 231 and [M+2]⁺ at m/z 233 , in an approximate 1:1 intensity ratio, which is the characteristic isotopic signature of a single bromine atom.[2]

  • Loss of Water: A common fragmentation pathway for alcohols is the loss of a water molecule (18 amu). A significant peak corresponding to [M-H₂O]⁺ is expected at m/z 213 and 215 .[3]

  • Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom (alpha-cleavage) is another characteristic fragmentation pathway for alcohols.[3]

  • Loss of Halogens: Fragmentation involving the loss of bromine (Br•) or fluorine (F•) radicals, or the neutral molecules HBr and HF, may also be observed.

Visualizing the Fragmentation

Caption: Predicted major fragmentation pathways for 5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-ol.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of 5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-ol. By leveraging the known data of its ketone precursor and fundamental principles of spectroscopic interpretation, we have constructed a detailed blueprint of its expected IR, NMR, and MS data. This approach underscores the power of predictive analysis in the early stages of chemical research and drug development, providing a solid foundation for the empirical characterization of this and other novel compounds. The provided experimental protocol for the synthesis of the target molecule further enhances the practical utility of this guide for researchers in the field.

References

  • Chemistry Steps. (2025, October 3). Mass Spectrometry of Alcohols. Retrieved from [Link]

  • JoVE. (2024, December 5). Video: Mass Spectrometry: Alcohol Fragmentation. Retrieved from [Link]

  • OpenStax. (2023, September 20). 17.11 Spectroscopy of Alcohols and Phenols. In Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, April 20). 17.11 Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • Oregon State University. (2020, February 7). Spectroscopy of Alcohols: Identification. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 13.4: Spectroscopy of Alcohols. Retrieved from [Link]

  • Spectroscopy Online. (2017, January 1). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Retrieved from [Link]

  • OpenStax. (2023, September 20). 12.3 Mass Spectrometry of Some Common Functional Groups. In Organic Chemistry. Retrieved from [Link]

  • Whitman College. (n.d.). GCMS Section 6.10. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). MS Fragmentation. Retrieved from [Link]

  • Save My Exams. (2025, September 24). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Retrieved from [Link]

  • TechnoRep. (n.d.). NMR Analysis of 2-(2', 3'-dihydro-1'H-inden-1'-yl). Retrieved from [Link]

  • Thieme. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Bromo-1-indanol. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1H-Inden-1-ol, 2,3-dihydro-. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-1-indanol. Retrieved from [Link]

  • Whitman College. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Retrieved from [Link]

  • PubMed. (2014, April 2). Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1H-Inden-1-one, 2,3-dihydro-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Spectroscopy Online. (2023, September 1). Halogenated Organic Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • ResearchGate. (n.d.). Molecular structure and vibrational study on 2,3-dihydro-1H-indene and its derivative 1H-indene-1,3(2H)-dione by density functional theory calculations. Retrieved from [Link]

  • Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]

  • ACS Publications. (2024, March 18). Following green chemistry principles: Sodium borohydride reductions. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved from [Link]

  • Chemguide. (2013, April 15). reduction of carbonyl compounds using sodium tetrahydridoborate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Mass spectra of fluorocarbons. In Journal of Research of the National Bureau of Standards. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Conformational stability, vibrational spectral studies, HOMO-LUMO and NBO analyses of 2-bromo-1-Indanol based on quantum chemical calculations. Retrieved from [Link]

  • Morressier. (2026, March 1). Examines both structural optimization and spectroscopic analysis of C₁₆H₁₃N₃O and its brominated and chlorinated derivative compounds through infrared and ultraviolet-visible spectroscopy techniques. Retrieved from [Link]

  • NextSDS. (n.d.). 5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one. Retrieved from [Link]

  • Cenmed Enterprises. (n.d.). 4-Bromo-5-fluoro-2,3-dihydro-1H-inden-1-one (C007B-577729). Retrieved from [Link]

  • Sunway Pharm Ltd. (n.d.). 5-Bromo-4-fluoro-2,3-dihydro-1h-inden-1-one. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). IR Tables. Retrieved from [Link]

  • PubMed. (2012, March 1). 5-Amino-4-bromo-2,3-dihydro-1H-inden-1-one. Retrieved from [Link]

  • PubMed. (n.d.). Protein sequence FSTDVTTWKDhLVQATPANLK. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-ol step-by-step protocol

Application Note: Efficient Synthesis and Characterization of 5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-ol Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Proto...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Efficient Synthesis and Characterization of 5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-ol

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Methodological Rationale

Introduction and Rationale

Halogenated indanols are highly valued pharmacophores in drug discovery. The target compound, 5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-ol (CAS: 1866811-10-0)[1], serves as a versatile bifunctional building block. The bromine atom provides a synthetic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the fluorine atom is strategically positioned to modulate the metabolic stability and lipophilicity of downstream active pharmaceutical ingredients (APIs).

This application note details a robust, high-yielding protocol for synthesizing this compound via the chemoselective reduction of its corresponding ketone precursor, 5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one.

Reaction Design and Mechanistic Causality

To achieve the transformation from an indanone to an indanol, Sodium Borohydride (NaBH₄) is selected as the hydride donor[2].

  • Chemoselectivity & Safety: NaBH₄ is preferred over stronger reducing agents like Lithium Aluminum Hydride (LiAlH₄) because it is entirely chemoselective for the ketone moiety, highly stable in protic solvents (like methanol), and poses a significantly lower pyrophoric risk[2][3].

  • Solvent Selection: Methanol (MeOH) acts not only as a solvent but also as an electrophilic activator. The protic solvent hydrogen-bonds with the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and accelerating the hydride transfer.

  • Thermodynamic Control: The initial addition is performed at 0 °C to mitigate the exothermic nature of the hydride transfer and prevent solvent boil-off or side-product formation[4].

Process Visualization

SynthesisWorkflow Start 5-Bromo-4-fluoro-1-indanone Dissolved in Methanol Cool Thermal Control Cool to 0 °C Start->Cool Add Hydride Transfer Portion-wise NaBH4 Addition Cool->Add React Kinetic Completion Stir at RT (1-2 hours) Add->React Quench Reaction Quench Add sat. aq. NH4Cl React->Quench Extract Phase Separation Extract with EtOAc Quench->Extract Product Target Product 5-Bromo-4-fluoro-1-indanol Extract->Product

Workflow for the NaBH4 reduction of 5-bromo-4-fluoro-1-indanone.

Materials and Reagents

All quantitative data for a standard 10 mmol scale reaction is summarized below to ensure reproducibility.

Reagent / MaterialRoleEquivalentsAmountCAS Number
5-Bromo-4-fluoro-1-indanoneStarting Material1.0 eq2.29 g (10.0 mmol)133721-17-0 (assumed)
Sodium Borohydride (NaBH₄)Reducing Agent1.5 eq0.56 g (15.0 mmol)16940-66-2
Methanol (Anhydrous)Solvent-50.0 mL (0.2 M)67-56-1
Sat. Aqueous NH₄ClQuenching Agent-20.0 mL12125-02-9
Ethyl Acetate (EtOAc)Extraction Solvent-3 × 30.0 mL141-78-6
Brine (Sat. NaCl)Washing Agent-20.0 mL7647-14-5
Anhydrous Na₂SO₄Drying Agent-As needed7757-82-6

Step-by-Step Experimental Protocol

Step 1: Substrate Solvation and Thermal Equilibration Charge a 100 mL round-bottom flask equipped with a magnetic stir bar with 5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one (2.29 g, 10.0 mmol) and anhydrous methanol (50 mL). Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 10 minutes.

  • Causality: Ensuring the substrate is fully dissolved and thermally stabilized prevents localized hot spots during the subsequent reagent addition.

Step 2: Hydride Addition Add sodium borohydride (0.56 g, 15.0 mmol) portion-wise over 10 minutes[4].

  • Causality: Portion-wise addition is strictly required to control the evolution of hydrogen gas (H₂) and manage the exothermic hydride transfer, preventing reaction runaway.

Step 3: Reaction Propagation Remove the ice-water bath and allow the reaction mixture to warm to room temperature (approx. 20–22 °C). Stir vigorously for 1 to 2 hours.

  • Causality: Warming the reaction drives the kinetics of the reduction to completion.

Step 4: In-Process Control (IPC) Monitor the reaction progress via Thin Layer Chromatography (TLC) using a 3:1 Hexanes/Ethyl Acetate solvent system[3].

  • Validation: The starting ketone is typically highly UV-active with a higher Rf value. The resulting indanol will present as a new, slightly more polar spot (lower Rf) with reduced UV absorbance.

Step 5: Quenching and Alkoxide Protonation Once TLC confirms the complete consumption of the starting material, re-cool the flask to 0 °C. Slowly add saturated aqueous ammonium chloride (NH₄Cl) (20 mL) dropwise[5].

  • Causality: The mild acid (NH₄Cl) safely decomposes any unreacted NaBH₄ into borate salts and hydrogen gas, while simultaneously protonating the intermediate boron-alkoxide complex to yield the free alcohol.

Step 6: Extraction and Isolation Concentrate the mixture under reduced pressure to remove the bulk of the methanol. Dilute the aqueous residue with water (20 mL) and extract with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the crude 5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-ol.

Analytical Self-Validation System

To ensure the integrity of the synthesized protocol, the product must be validated against the following expected analytical benchmarks:

  • ¹H NMR (400 MHz, CDCl₃): The definitive marker of success is the disappearance of the aromatic ketone environment and the appearance of a benzylic methine proton. Look for a characteristic multiplet or pseudo-triplet at ~5.2 ppm corresponding to the C1 proton (CH-OH). Additionally, a broad singlet exchanging with D₂O should be observed for the hydroxyl proton (-OH) around ~2.0 ppm .

  • LC-MS (ESI): Indanols frequently undergo in-source fragmentation. While the parent mass [M+H]⁺ (m/z ~231/233 due to bromine isotopes) might be weak, expect a strong signal for the loss of water: [M+H - H₂O]⁺ at m/z 213/215 , confirming the presence of the aliphatic alcohol.

References

  • Ambeed, Inc. "1866811-10-0 | 5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-ol." Ambeed Product Catalog.
  • Fiveable. "Sodium borohydride: Inorganic Chemistry II Study Guide." Fiveable Educational Resources.
  • Organic Syntheses. "Sodium Borohydride Reduction Procedures." Organic Syntheses, Inc.
  • Royal Society of Chemistry. "Reduction of a ketone using sodium borohydride. Control of a reaction by TLC." Comprehensive Organic Chemistry Experiments for the Laboratory Classroom.
  • Organic Syntheses. "Reduction Workup and Quenching Procedures." Organic Syntheses, Inc.

Sources

Application

Advanced Application Note: 5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-ol in Medicinal Chemistry and Drug Discovery

Executive Summary The rational design of small-molecule therapeutics increasingly relies on privileged bifunctional scaffolds that offer both conformational rigidity and precise vectors for functionalization. 5-Bromo-4-f...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of small-molecule therapeutics increasingly relies on privileged bifunctional scaffolds that offer both conformational rigidity and precise vectors for functionalization. 5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-ol (CAS: 1866811-10-0) represents a highly specialized halogenated indanol building block. By combining a rigid cyclopentane-fused aromatic core with orthogonal reactive handles (a benzylic hydroxyl and an aryl bromide) and a metabolically shielding fluorine atom, this intermediate enables the rapid assembly of complex pharmacophores. This application note details the structural rationale, physicochemical profiling, and self-validating synthetic protocols for deploying this scaffold in modern drug discovery campaigns.

Structural Rationale & Pharmacophore Mapping

The indane scaffold is a validated privileged structure in medicinal chemistry, frequently utilized to impart conformational rigidity and enhance target binding affinity across various therapeutic areas, including anti-inflammatory and CNS indications[1]. The specific substitution pattern of 5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-ol provides distinct stereoelectronic and synthetic advantages:

  • The Indane Core: Provides a rigid hydrophobic bulk that effectively occupies lipophilic pockets in target proteins (e.g., kinase hinge regions or GPCR allosteric sites).

  • C1-Hydroxyl Group: Serves as a versatile synthetic handle for etherification, oxidation, or stereoselective amination. This mirrors the synthetic utility seen in the development of HIV protease inhibitors derived from cis-1-amino-2-indanol, where the chiral benzylic position is critical for bioactivity[2].

  • C4-Fluorine: Acts as a metabolic shield. The strong C-F bond resists cytochrome P450-mediated oxidation. Furthermore, its strong inductive effect modulates the pKa of adjacent functional groups and locks the conformation of the indane ring via stereoelectronic dipole interactions. Fluoroindanols have been successfully employed in the synthesis of complex therapeutics, such as the antidepressant lubazodone, to improve pharmacokinetic profiles[3].

  • C5-Bromine: Provides an orthogonal handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the extension of the molecule into adjacent solvent-exposed or hydrophobic target pockets.

PharmacophoreMapping Scaffold Indane Scaffold Rigid Hydrophobic Core Target Protein Target Pocket (e.g., Kinase ATP Site) Scaffold->Target Hydrophobic Interaction Fluorine C4-Fluorine Metabolic Shielding & Conformation Fluorine->Target Prevents CYP450 Oxidation Bromine C5-Bromine Vector for Target Hinge Binding Bromine->Target Extended Vector Space Hydroxyl C1-Hydroxyl H-Bond Donor/Acceptor Hydroxyl->Target Solvent/Ribose Pocket H-Bond

Pharmacophore mapping of the halogenated indanol scaffold in target binding.

Physicochemical & Reactivity Profiling

To effectively utilize this building block, medicinal chemists must understand its inherent physicochemical properties. The presence of the C4-fluorine significantly alters the electronic environment of the adjacent C5-bromine, accelerating oxidative addition during palladium catalysis while simultaneously demanding specific ligand choices to ensure efficient reductive elimination.

Property / ParameterValue / ObservationMedicinal Chemistry Significance
Molecular Weight 231.06 g/mol Low MW allows for extensive elaboration (e.g., biaryl formation) without violating Lipinski's Rule of 5.
Calculated LogP (cLogP) ~2.6Provides an ideal starting lipophilicity, ensuring final drug candidates remain within the optimal range (LogP 3-5) for oral bioavailability.
C5–Br Bond Dissociation ~68 kcal/molHighly reactive in oxidative addition for Pd-catalysis. The adjacent C4-F inductively withdraws electron density, accelerating the initial Pd(0) insertion.
C4–F Bond Dissociation ~115 kcal/molCompletely inert under standard cross-coupling conditions, ensuring the metabolic shield remains intact during late-stage functionalization.
Benzylic C1–OH Reactivity Prone to E1 dehydrationRequires strictly controlled pH or concerted mechanisms (like Mitsunobu) to prevent elimination to the corresponding indene.

Divergent Synthetic Workflows

Recent advancements have demonstrated the broad-spectrum utility of functionalized indanols as intermediates for drug candidate diversification[4]. The orthogonal nature of the C1-hydroxyl and C5-bromine allows for divergent synthetic pathways. For instance, click chemistry approaches utilizing indanol derivatives have yielded potent antimicrobial and antitubercular agents[5].

The workflow below illustrates the primary synthetic branches utilized in lead optimization:

SyntheticWorkflow Start 5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-ol (Core Scaffold) PdCoupling Pd-Catalyzed Cross-Coupling (C5-Bromine Handle) Start->PdCoupling Suzuki / Buchwald Oxidation C1-Oxidation (Indanone Formation) Start->Oxidation Dess-Martin / Swern Substitution Mitsunobu Reaction (C1-Hydroxyl Inversion) Start->Substitution DEAD, PPh3, Nu-H Biaryl Biaryl/Heteroaryl Indanols (Kinase Inhibitors) PdCoupling->Biaryl Indanone Functionalized Indanones (GPCR Ligands) Oxidation->Indanone AminoIndane Chiral Aminoindanes (Protease Inhibitors) Substitution->AminoIndane

Divergent synthetic workflows for 5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-ol.

Self-Validating Experimental Protocols

The following protocols are designed with built-in causality and quality control checkpoints to ensure reproducibility and high fidelity in library generation.

Protocol A: Chemoselective Suzuki-Miyaura Cross-Coupling at C5

Objective: To install an aryl/heteroaryl group at the C5 position while preserving the C1-hydroxyl and C4-fluorine. Causality Insight: The C4-fluorine makes the resulting Pd(II) intermediate highly stable, which can stall the catalytic cycle. Using a bidentate ligand with a large bite angle, such as dppf (1,1'-Bis(diphenylphosphino)ferrocene), forces the coupling partners into a tight cis-geometry within the square planar Pd(II) complex, thereby accelerating reductive elimination and preventing unwanted protodehalogenation.

Reagents:

  • 5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-ol (1.0 eq)

  • Aryl/Heteroaryl Boronic Acid (1.2 eq)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq)

  • K₂CO₃ (3.0 eq, 2M aqueous solution)

  • 1,4-Dioxane (degassed)

Step-by-Step Procedure:

  • Degassing: Charge a Schlenk flask with the indanol, boronic acid, and Pd(dppf)Cl₂. Evacuate and backfill with ultra-pure Argon (3 cycles). Rationale: Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid and oxidation of the Pd catalyst.

  • Solvent Addition: Add degassed 1,4-dioxane followed by the 2M K₂CO₃ solution.

  • Heating: Heat the biphasic mixture to 90°C under vigorous stirring for 4-6 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient).

Validation & Quality Control (Self-Validating System):

  • In-Process Control (IPC): TLC monitoring (UV 254 nm). The starting material is UV active and stains dark blue with Phosphomolybdic Acid (PMA) due to the hydroxyl group. The product will show a distinct Rf shift and retain the PMA stain.

  • Post-Reaction Validation: LC-MS analysis. The starting material exhibits a characteristic 1:1 isotopic doublet (M, M+2) indicative of the ¹⁷⁹Br/¹⁸¹Br isotopes. Successful coupling is validated by the complete disappearance of this isotopic doublet and the appearance of the target mass (M + Boronic Acid - Br).

Protocol B: Stereoinvertive Mitsunobu Azidation at C1

Objective: To convert the C1-hydroxyl into an azide (a precursor for chiral aminoindanes or click-chemistry triazoles) with complete inversion of stereochemistry. Causality Insight: Benzylic alcohols like indanol are highly prone to E1/E2 elimination to form indenes. The order of reagent addition in this Mitsunobu protocol is critical. By adding the nucleophile (DPPA) and the alcohol first, followed by the slow addition of DEAD, the reactive betaine intermediate immediately engages the alcohol. This minimizes the steady-state concentration of the activated alkoxyphosphonium species, suppressing the competing E2 dehydration pathway.

Reagents:

  • 5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-ol (1.0 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Diphenylphosphoryl azide (DPPA) (1.5 eq)

  • Diethyl azodicarboxylate (DEAD) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Procedure:

  • Preparation: Dissolve the indanol and PPh₃ in anhydrous THF under Argon. Cool the solution to 0°C using an ice bath.

  • Nucleophile Addition: Add DPPA dropwise to the cooled solution. Stir for 5 minutes.

  • Activation: Slowly add DEAD dropwise over 15 minutes via a syringe pump. Rationale: Slow addition controls the exotherm and limits the concentration of the highly reactive betaine, preventing elimination.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with Diethyl Ether (3x). Dry over MgSO₄ and concentrate.

  • Purification: Purify via flash chromatography (Hexanes/DCM).

Validation & Quality Control (Self-Validating System):

  • Spectroscopic Validation (IR): The success of the reaction is immediately validated by FTIR spectroscopy. The broad O-H stretch (~3300 cm⁻¹) of the starting material will completely disappear, replaced by a sharp, intense asymmetric stretch characteristic of the azide group at ~2100 cm⁻¹ .

  • NMR Validation: ¹H-NMR will show a diagnostic upfield shift of the benzylic C1 proton. If starting from an enantiopure (1S)-isomer, chiral HPLC must be utilized to confirm >98% ee of the inverted (1R)-azide, validating the SN2 mechanism.

References

  • insight into the bioactivity of indane dimers related to the lead anti-inflammatory molecule PH46A Source: Journal of Pharmacy and Pharmacology URL:[Link]

  • cis-1-Amino-2-indanol in Drug Design and Applications to Asymmetric Processes Source: American Chemical Society (ACS) URL:[Link]

  • Aromatic Functionalized Indanones and Indanols: Broad Spectrum Intermediates for Drug Candidate Diversification Source: MDPI URL:[Link]

  • Design and synthesis of new indanol-1,2,3-triazole derivatives as potent antitubercular and antimicrobial agents Source: Bioorganic & Medicinal Chemistry Letters URL:[Link]

  • Genotoxic Impurities in Pharmaceutical Manufacturing: Sources, Regulations, and Mitigation Source: Universidade de Lisboa / Chemical Reviews URL:[Link]

Sources

Method

Application Note: 5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-ol in Advanced Organic Synthesis and Drug Discovery

Executive Summary The rational design of small-molecule therapeutics relies heavily on the availability of versatile, highly functionalized building blocks. 5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-ol (CAS: 1866811-10-0)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of small-molecule therapeutics relies heavily on the availability of versatile, highly functionalized building blocks. 5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-ol (CAS: 1866811-10-0) is a premium bifunctional scaffold that offers medicinal chemists precise control over molecular architecture. By combining a reactive secondary alcohol, a transition-metal-compatible aryl bromide, and a strategically positioned fluorine atom, this compound serves as a critical node for divergent synthesis.

This application note details the physicochemical rationale behind its reactivity, provides field-proven protocols for its functionalization, and outlines the quantitative optimization of its cross-coupling pathways.

Structural and Physicochemical Profiling

The synthetic utility of 5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-ol is dictated by the synergistic electronic effects of its substituents. The strategic incorporation of fluorine in medicinal chemistry has been shown to profoundly impact metabolic stability, membrane permeation, and binding affinity [1].

Property / FeatureValue / CharacteristicMechanistic Implication in Synthesis & Drug Design
Chemical Name 5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-olProvides a rigid bicyclic core ideal for fragment-based drug discovery (FBDD).
Molecular Weight 231.06 g/mol Low molecular weight allows for extensive downstream elaboration without exceeding Lipinski's Rule of 5 limits.
C4-Fluoro Substituent Highly polarized, strongly electronegativeInductively withdraws electron density from the aromatic ring. This lowers the pKa of adjacent protons, increases lipophilicity, and accelerates the oxidative addition of Pd(0) into the adjacent C5-Br bond.
C5-Bromo Substituent Electrophilic handleServes as the primary site for palladium- or copper-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).
C1-Hydroxyl Group Secondary alcoholActs as a versatile handle for oxidation to an electrophilic indanone, or activation (via mesylation/tosylation) for stereospecific SN​2 nucleophilic displacement.

Synthetic Workflow Visualization

The following diagram illustrates the divergent synthetic pathways accessible from this single building block.

G Indanol 5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-ol (Bifunctional Starting Material) Oxidation Oxidation (Dess-Martin) Target: C1-OH Indanol->Oxidation Pathway A Coupling Pd-Catalyzed Coupling Target: C5-Br Indanol->Coupling Pathway B Substitution SN2 Substitution Target: C1-OH Indanol->Substitution Pathway C Indanone 5-Bromo-4-fluoro-1-indanone (Electrophilic Core) Oxidation->Indanone Biaryl 5-Aryl-4-fluoro-1-indanol (Extended Scaffold) Coupling->Biaryl Amine 1-Amino-5-bromo-4-fluoro-indane (Basic Amine Core) Substitution->Amine

Divergent synthetic pathways utilizing 5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-ol.

Quantitative Data: Suzuki-Miyaura Optimization

The Suzuki-Miyaura cross-coupling relies on the transmetalation of organoboron compounds, a process significantly accelerated by the presence of an aqueous base and the correct ligand architecture [2]. The table below summarizes the optimization of the coupling between 5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-ol and phenylboronic acid.

Catalyst System (5 mol%)Base (2.0 eq)Solvent SystemTemp (°C)Time (h)Isolated Yield (%)
Pd(PPh3​)4​ Na2​CO3​ Toluene/EtOH/ H2​O (2:1:1)801265%
Pd(OAc)2​ / SPhos K3​PO4​ Toluene/ H2​O (10:1)901078%
Pd(dppf)Cl2​⋅CH2​Cl2​ K2​CO3​ 1,4-Dioxane/ H2​O (4:1) 90 8 92%

Conclusion: The Pd(dppf)Cl2​ system provides the highest yield. The bidentate dppf ligand enforces a large "bite angle" on the palladium center, which sterically accelerates the reductive elimination step, thereby outcompeting off-target protodehalogenation.

Experimental Methodologies

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Coupling (Pathway B)

This protocol describes the selective C-C bond formation at the C5 position while leaving the C1-hydroxyl group intact.

1. Reagent Preparation:

  • To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add 5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-ol (1.0 mmol, 231 mg), the corresponding arylboronic acid (1.2 mmol), and Pd(dppf)Cl2​⋅CH2​Cl2​ (0.05 mmol, 41 mg).

  • Causality: A slight excess of boronic acid compensates for potential protodeboronation side reactions.

2. Degassing & Solvent Addition:

  • Seal the flask with a rubber septum and purge the atmosphere with dry Argon for 5 minutes.

  • Add 1,4-Dioxane (8.0 mL) and a pre-degassed aqueous solution of K2​CO3​ (2.0 M, 2.0 mL, 4.0 mmol) via syringe.

  • Causality: Oxygen rapidly oxidizes the active Pd(0) species to an inactive Pd(II) complex, halting the catalytic cycle. Thorough degassing is a strict requirement for a self-validating, high-yield system.

3. Reaction Execution:

  • Heat the biphasic mixture to 90 °C in a pre-heated oil bath for 8 hours.

  • Monitor the reaction via TLC (Hexanes/Ethyl Acetate 3:1). The starting material ( Rf​≈0.4 ) should completely convert to a more polar, UV-active product spot.

4. Workup and Purification:

  • Cool the reaction to room temperature, dilute with Ethyl Acetate (20 mL), and wash with distilled water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

  • Purify via flash column chromatography (Silica gel, gradient elution 10% to 30% EtOAc in Hexanes) to afford the pure biaryl indanol.

Protocol B: C1-Hydroxyl Activation and Amination (Pathway C)

This two-step sequence converts the secondary alcohol into a basic amine via a mesylate intermediate, proceeding with inversion of stereochemistry ( SN​2 ).

Step 1: Mesylation

  • Dissolve 5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-ol (1.0 mmol) in anhydrous CH2​Cl2​ (10 mL) under Argon and cool to 0 °C.

  • Add Triethylamine (2.0 mmol, 0.28 mL) and a catalytic amount of DMAP (0.1 mmol, 12 mg).

  • Dropwise add Methanesulfonyl chloride (MsCl) (1.2 mmol, 0.09 mL).

  • Causality: Triethylamine acts as the primary acid scavenger for the generated HCl. DMAP acts as a nucleophilic catalyst, attacking MsCl to form a highly reactive intermediate that rapidly transfers the mesyl group to the sterically hindered secondary alcohol.

  • Stir for 1 hour at 0 °C, then quench with saturated aqueous NaHCO3​ . Extract with CH2​Cl2​ , dry, and concentrate to yield the crude mesylate. Use immediately in the next step to prevent degradation.

Step 2: Nucleophilic Displacement ( SN​2 )

  • Dissolve the crude mesylate in anhydrous DMF (5 mL).

  • Add the desired primary or secondary amine (3.0 mmol) and heat the mixture to 60 °C for 12 hours.

  • Causality: DMF is a polar aprotic solvent that selectively solvates cations, leaving the amine nucleophile highly exposed and reactive, which is critical for overcoming the steric hindrance of the bicyclic indane system.

  • Cool, dilute with water (20 mL), and extract with Diethyl Ether (3 x 15 mL). Wash the combined organic layers heavily with water (to remove DMF) and brine, dry, and concentrate. Purify via chromatography.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Available at:[Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Available at:[Link]

Application

Application Note: Scale-up Synthesis and Process Optimization of 5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-ol

Target Audience: Process Chemists, Scale-up Scientists, and Preclinical Drug Development Professionals Compound: 5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-ol (CAS: 1866811-10-0) Introduction & Process Rationale The compoun...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Scale-up Scientists, and Preclinical Drug Development Professionals Compound: 5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-ol (CAS: 1866811-10-0)

Introduction & Process Rationale

The compound 5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-ol is a highly valuable chiral/racemic building block utilized in the preclinical development of central nervous system (CNS) agents and targeted kinase inhibitors[1]. The presence of both a versatile aryl bromide handle for cross-coupling (e.g., Suzuki, Buchwald-Hartwig) and a fluorine atom for metabolic stability makes it an ideal scaffold for lead optimization.

Scaling up the synthesis of this molecule from the commercially available 4-fluoro-1-indanone presents two primary chemical engineering challenges:

  • Regiocontrol during electrophilic aromatic bromination: Preventing over-bromination and directing the halogen strictly to the C5 position.

  • Chemoselective carbonyl reduction: Ensuring complete conversion of the ketone to the alcohol without triggering hydrodehalogenation of the aryl bromide.

This application note details a robust, field-proven two-step protocol designed to yield >98% pure product suitable for preclinical API manufacturing.

Mechanistic Insights & Causality

Phase 1: Synergistic Regioselective Bromination

Electrophilic aromatic bromination of indanone derivatives requires careful control of regioselectivity[2]. In 4-fluoro-1-indanone, the fluorine atom exerts a strong ortho/para-directing effect via lone-pair resonance, while the C1 carbonyl is a meta-directing deactivator.

  • Causality of Regioselectivity: The C5 position is uniquely activated as it is both ortho to the fluorine and meta to the carbonyl. While the C7 position is also electronically favored, it suffers from severe steric hindrance from the adjacent cyclopentanone ring.

  • Reagent Selection: Because the aromatic ring is net-deactivated, standard Br₂/Fe is sluggish. We utilize N-Bromosuccinimide (NBS) in Trifluoroacetic Acid (TFA) with a catalytic amount of H₂SO₄. The strong acid protonates NBS, generating a highly electrophilic bromonium species ( Br+ ) that rapidly attacks the C5 position to yield 5-bromo-4-fluoro-1-indanone (CAS: 127425-74-5).

Phase 2: Chemoselective Carbonyl Reduction

The intermediate 5-bromo-4-fluoro-1-indanone is subsequently reduced to the target alcohol.

  • Causality of Solvent Choice: Sodium borohydride (NaBH₄) is selected over LiAlH₄ due to its superior safety profile at scale. The reaction is run in a 4:1 mixture of THF and Methanol. THF provides excellent solubility for the brominated intermediate. Methanol acts as a protic co-solvent that drastically accelerates the hydride transfer by forming reactive sodium methoxyborohydride species in situ.

  • Temperature Control: Maintaining the reaction at 0–5 °C is critical. Higher temperatures risk the competitive reduction of the aryl-bromide bond (hydrodehalogenation) and excessive decomposition of NaBH₄ by methanol.

Synthetic Workflow Diagram

SynthesisWorkflow SM 4-Fluoro-1-indanone (Starting Material) Step1 Regioselective Bromination (NBS, H2SO4 / TFA, 0-25 °C) SM->Step1 Int 5-Bromo-4-fluoro-1-indanone (Intermediate, CAS: 127425-74-5) Step1->Int Step2 Carbonyl Reduction (NaBH4, MeOH/THF, 0-5 °C) Int->Step2 Prod 5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-ol (Final Product, CAS: 1866811-10-0) Step2->Prod Purif Crystallization & QC (>98% HPLC Purity) Prod->Purif

Fig 1: Synthetic workflow for 5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-ol from 4-fluoro-1-indanone.

Quantitative Process Parameters

Process ParameterPhase 1: Regioselective BrominationPhase 2: Carbonyl Reduction
Target Intermediate/Product 5-Bromo-4-fluoro-1-indanone5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-ol
Starting Material 4-Fluoro-1-indanone (1.0 eq)5-Bromo-4-fluoro-1-indanone (1.0 eq)
Primary Reagent NBS (1.1 eq), H₂SO₄ (cat.)NaBH₄ (1.2 eq)
Solvent System Trifluoroacetic Acid (TFA)THF / Methanol (4:1 v/v)
Operating Temperature 0 °C to 25 °C0 °C to 5 °C
Reaction Time 4 - 6 hours2 - 3 hours
Expected Yield 78 - 82%85 - 90%
Target Purity (HPLC) > 95%> 98%
Critical Safety Hazard Corrosive acid, ExothermicFlammable gas evolution (H₂)

Step-by-Step Experimental Protocols

Phase 1: Synthesis of 5-Bromo-4-fluoro-1-indanone

This protocol is designed as a self-validating system; do not proceed to subsequent steps unless the specified thermal or analytical criteria are met.

  • Reactor Preparation: Charge a 20 L glass-lined reactor with 4-Fluoro-1-indanone (1.0 kg, 6.66 mol) and Trifluoroacetic Acid (TFA, 5.0 L). Stir at 20 °C until complete dissolution is visually confirmed.

  • Cooling & Activation: Cool the reactor to 0–5 °C using a jacketed chiller. Slowly add concentrated H₂SO₄ (0.1 L) dropwise. Self-validating check: Ensure the internal temperature remains below 5 °C during acid addition to prevent premature degradation.

  • Bromination: Add N-Bromosuccinimide (NBS, 1.30 kg, 7.33 mol, 1.1 eq) in five equal portions over 2 hours.

    • Critical Safety Check: Monitor the internal temperature closely. NBS activation is highly exothermic. Do not add the next portion until the exotherm from the previous addition has completely subsided and the temperature returns to <5 °C.

  • Maturation: Once addition is complete, remove the cooling jacket and allow the reaction to warm to 25 °C. Stir for 4 hours.

  • In-Process Control (IPC): Pull a 1 mL sample, quench in water/EtOAc, and analyze the organic layer via HPLC. Proceed only when unreacted 4-fluoro-1-indanone is < 2.0% (AUC).

  • Quench & Isolation: Slowly pour the reaction mixture into a secondary vessel containing vigorously stirred ice-water (15 L) and sodium bisulfite (0.5 kg) to neutralize any active bromine.

  • Filtration: Filter the resulting off-white precipitate. Wash the filter cake with chilled DI water (3 x 2.0 L) until the filtrate pH is > 4.

  • Drying: Dry the solid under vacuum at 45 °C to constant weight. Expected yield: ~1.2 kg (78–82%).

Phase 2: Synthesis of 5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-ol
  • Dissolution: Charge a clean 20 L reactor with 5-Bromo-4-fluoro-1-indanone (1.0 kg, 4.37 mol) and anhydrous THF (6.0 L). Stir until fully dissolved.

  • Co-solvent Addition: Add Methanol (1.5 L) to the reactor and cool the mixture to 0–5 °C.

  • Reduction: Slowly add Sodium Borohydride (NaBH₄, 0.20 kg, 5.24 mol, 1.2 eq) in small 40 g portions over 1.5 hours.

    • Critical Safety Check: Vigorous hydrogen gas (H₂) evolution will occur immediately upon addition due to the methanol reaction. Ensure the reactor is properly vented to a scrubber system. Maintain internal temperature < 10 °C to prevent runaway gas evolution.

  • Maturation: Stir the mixture at 0–5 °C for an additional 2 hours.

  • In-Process Control (IPC): Pull a sample for HPLC analysis. Proceed to quench only when the ketone intermediate is < 1.0% (AUC).

  • Quench: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl (3.0 L). Note: Gas evolution will occur as unreacted borohydride is destroyed.

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (2 x 4.0 L). Combine the organic layers.

  • Washing & Concentration: Wash the organic phase with brine (3.0 L), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at 40 °C.

  • Purification: Recrystallize the crude residue from a mixture of Heptane/Ethyl Acetate (8:2 v/v). Filter and dry under vacuum at 40 °C to yield the final preclinical building block, 5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-ol (CAS 1866811-10-0)[1] as a white crystalline solid. Expected yield: ~860 g (85–90%).

Sources

Method

Application Notes &amp; Protocols: The Strategic Use of 5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-ol in the Synthesis of Novel Kinase Inhibitors

Abstract The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds, including potent kinase inhibitors.[1][2][3] This guide provides an in-dep...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds, including potent kinase inhibitors.[1][2][3] This guide provides an in-depth technical overview of 5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-ol, a highly functionalized building block, and its strategic application in the synthesis of targeted kinase inhibitors. The presence of ortho-fluoro and bromo substituents provides a unique combination of modulated electronics and a versatile synthetic handle for key cross-coupling reactions. We present detailed, field-proven protocols for the synthesis of the indanol intermediate and its subsequent elaboration into a representative bi-aryl kinase inhibitor scaffold via a Suzuki-Miyaura cross-coupling reaction. The causality behind experimental choices, mechanistic rationale, and the biological context of kinase inhibition are discussed to provide a comprehensive resource for researchers in drug discovery and development.

Introduction: The Indanol Scaffold in Kinase Inhibitor Design

Protein kinases are a critical enzyme class that regulates a vast array of cellular processes; their dysregulation is a hallmark of many diseases, most notably cancer.[4][5] Consequently, kinases have become one of the most important drug targets of the 21st century.[5] The design of small molecule inhibitors that target the ATP-binding site of kinases is a cornerstone of modern oncology.[4]

The indane and indanone frameworks offer a rigid, three-dimensional scaffold that can effectively present substituents into key regions of the kinase ATP-binding pocket, such as the hinge region, solvent front, and hydrophobic pockets.[6][7] This structural rigidity can lead to improved binding affinity and selectivity compared to more flexible acyclic analogues.[6]

The subject of this guide, 5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-ol, is a particularly valuable synthetic intermediate for several reasons:

  • Bromine Atom: Serves as a versatile synthetic handle, ideally suited for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) to build molecular complexity.

  • Fluorine Atom: The electron-withdrawing nature of the fluorine atom ortho to the bromine can modulate the reactivity of the C-Br bond and influence the pKa of nearby functionalities. In the final compound, fluorine can enhance binding affinity through favorable interactions and improve metabolic stability.

  • Hydroxyl Group: The secondary alcohol provides a point for further derivatization or can act as a key hydrogen bond donor/acceptor in the target kinase's active site.

This document will guide you through the synthesis of this key intermediate and demonstrate its utility in constructing a representative kinase inhibitor.

Synthesis of the Key Intermediate: 5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-ol

The synthesis of the target indanol is achieved in a straightforward, two-step process starting from the corresponding indanone.

Protocol 2.1: Synthesis of 5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one

While commercially available, the synthesis of the precursor ketone, 5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one, can be achieved via methods such as the Friedel-Crafts cyclization of a suitably substituted arylpropanoic acid.[8] For the purpose of this guide, we will assume the starting ketone is available.

Protocol 2.2: Reduction of Indanone to the Target Indanol

This protocol details the reduction of the ketone to the desired secondary alcohol. Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for this transformation, minimizing the risk of over-reduction or side reactions.

Workflow for Indanol Synthesis

Indanone 5-Bromo-4-fluoro-2,3-dihydro- 1H-inden-1-one Indanol 5-Bromo-4-fluoro-2,3-dihydro- 1H-inden-1-ol Indanone->Indanol  1. NaBH₄  2. Methanol  3. 0°C to RT cluster_0 Synthesis of Core Intermediate cluster_1 Kinase Inhibitor Synthesis Indanone 5-Bromo-4-fluoro-2,3-dihydro- 1H-inden-1-one Indanol 5-Bromo-4-fluoro-2,3-dihydro- 1H-inden-1-ol Indanone->Indanol Reduction FinalProduct Final Kinase Inhibitor Scaffold Indanol->FinalProduct  Suzuki-Miyaura Coupling  Pd Catalyst, Base  Solvent, Heat BoronicAcid Heterocyclic Boronic Acid (e.g., Pyrazole-4-boronic acid) BoronicAcid->FinalProduct Kinase Kinase ATP-Binding Site Hinge Region Hydrophobic Pocket Solvent Front Inhibitor Indanol-Based Inhibitor IndanolCore Indanol Core Inhibitor->IndanolCore Positions Heterocycle Hinge-Binding Heterocycle Inhibitor->Heterocycle Hydroxyl OH Group Inhibitor->Hydroxyl IndanolCore->Kinase:f2 Hydrophobic Interactions Heterocycle->Kinase:f1 H-Bonds Hydroxyl->Kinase:f3 Solvent Interaction

Sources

Application

The Untapped Potential of 5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-ol: A Versatile Building Block for Advanced Materials

Abstract While not yet extensively documented in materials science literature, 5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-ol represents a highly promising, yet underutilized, molecular scaffold. Its unique combination of a...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

While not yet extensively documented in materials science literature, 5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-ol represents a highly promising, yet underutilized, molecular scaffold. Its unique combination of a rigid indanol core, a versatile bromine handle for cross-coupling, a property-tuning fluorine atom, and a reactive hydroxyl group positions it as a key intermediate for the synthesis of next-generation functional polymers and organic electronic materials. This guide provides a comprehensive overview of its potential applications, underpinned by detailed, field-proven protocols for its synthesis and subsequent derivatization into high-value materials. We aim to equip researchers, chemists, and materials scientists with the foundational knowledge to unlock the potential of this versatile building block.

Introduction: A Molecule of Strategic Importance

The quest for novel materials with precisely tailored properties is a driving force in materials science. The design of the molecular building blocks is paramount to achieving desired outcomes in thermal stability, electronic behavior, and optical characteristics. 5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-ol is a trifunctional building block with significant latent potential.

  • The Indanol Core: The 2,3-dihydro-1H-inden-1-ol framework provides a rigid, non-planar geometry. This can be strategically employed to disrupt polymer chain packing, thereby influencing solubility and glass transition temperatures, or to create specific spatial arrangements in organic electronic device layers.

  • The Bromine Atom: This is arguably the most versatile functional group on the molecule. It serves as a prime reactive site for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.[1] This allows for the straightforward construction of complex, conjugated systems essential for organic electronics or the attachment of various functional side chains.

  • The Fluorine Atom: The high electronegativity of fluorine profoundly influences the electronic properties of the aromatic ring.[2] This can be used to lower the HOMO/LUMO energy levels of derived molecules, which is a critical strategy for tuning the performance of organic light-emitting diodes (OLEDs).[2] Furthermore, fluorination can enhance thermal stability and hydrophobicity in polymers.[3]

  • The Hydroxyl Group: The secondary alcohol functionality is a gateway to a host of classical organic transformations. It can be used for esterification or etherification to graft the indanol moiety onto other molecules or, more importantly, to incorporate it directly into polymer backbones like polyesters and polyurethanes.

This guide will first detail the synthesis of the title compound from its commercially available precursor, followed by specific protocols for its application in polymer chemistry and organic electronics.

Synthesis of 5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-ol

The most direct route to the target alcohol is the reduction of the corresponding ketone, 5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one, which is commercially available.[4][5] Sodium borohydride (NaBH₄) is an ideal reducing agent for this transformation due to its selectivity for ketones and aldehydes, operational simplicity, and mild reaction conditions.[6]

Protocol 2.1: Reduction of 5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one

Causality and Experimental Choices:

  • Solvent: Methanol is chosen as it readily dissolves the ketone and the NaBH₄ reagent. Its protic nature also facilitates the workup.

  • Temperature: The reaction is initiated at 0 °C to control the initial exothermic reaction rate of NaBH₄ with the solvent and the substrate, minimizing potential side reactions. It is then allowed to warm to room temperature to ensure the reaction proceeds to completion.

  • Workup: The addition of dilute HCl is necessary to quench any unreacted NaBH₄ and to neutralize the borate esters formed during the reaction, precipitating the organic product.

Materials:

  • 5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

  • In a 250 mL round-bottom flask, dissolve 5.0 g of 5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one in 100 mL of methanol.

  • Cool the solution to 0 °C in an ice bath with gentle stirring.

  • Slowly add 1.0 g of sodium borohydride in small portions over 15 minutes. Gas evolution (hydrogen) will be observed.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture back to 0 °C and slowly add 50 mL of 1 M HCl to quench the reaction.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • The remaining aqueous residue is transferred to a separatory funnel and extracted with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with deionized water (50 mL) followed by brine (50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure 5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-ol.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry to confirm its structure and purity.

Table 1: Physicochemical Properties of Precursor and Product

Property5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one[4]5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-ol
Molecular Formula C₉H₆BrFOC₉H₈BrFO
Molecular Weight 229.05 g/mol 231.06 g/mol
Appearance Off-white to yellow solidExpected to be a white to off-white solid
CAS Number 127425-74-5Not available

Application in Functional Polymer Synthesis

The bifunctional nature of 5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-ol (one hydroxyl group for polymerization, one bromine atom for post-polymerization modification or property tuning) makes it an attractive monomer. Incorporating this rigid, halogenated structure can lead to polymers with enhanced thermal stability, flame retardancy, and specific optical properties.

Protocol 3.1: Synthesis of a Co-polyester via Melt Polycondensation

Concept: This protocol describes the incorporation of the indenol moiety into a polyester backbone alongside a standard diol and diacid. The resulting co-polyester would be expected to have a higher glass transition temperature (Tg) and altered solubility compared to the parent polymer without the indenol unit.

Causality and Experimental Choices:

  • Monomers: Dimethyl terephthalate and ethylene glycol are standard, well-behaved polyester monomers. Our indenol acts as a co-monomer to introduce the desired functionality.

  • Catalyst: Antimony(III) oxide is a common and effective transesterification and polycondensation catalyst for polyester synthesis.

  • Staged Reaction: The reaction is performed in two stages. The first stage (transesterification) is at a lower temperature to generate bis(2-hydroxyethyl) terephthalate and incorporate the indenol. The second stage (polycondensation) is at a higher temperature and under vacuum to drive off ethylene glycol and build high molecular weight polymer chains.

Materials:

  • 5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-ol

  • Dimethyl terephthalate (DMT)

  • Ethylene glycol

  • Antimony(III) oxide (Sb₂O₃)

  • Three-neck flask equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser.

Procedure:

  • Charge the reaction flask with DMT (1.0 mol), ethylene glycol (2.2 mol), 5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-ol (0.05 mol, as a co-monomer), and Sb₂O₃ (0.05% by weight).

  • Stage 1 (Transesterification): Heat the mixture under a slow stream of nitrogen to 180-220 °C. Methanol will be evolved as the DMT reacts. Continue heating until methanol evolution ceases (approx. 2-3 hours).

  • Stage 2 (Polycondensation): Increase the temperature to 270-280 °C. Gradually reduce the pressure to below 1 Torr over 30 minutes.

  • Continue the reaction under high vacuum and at high temperature for 3-4 hours to increase the polymer's molecular weight. The viscosity of the melt will increase significantly.

  • Extrude the polymer melt from the reactor under nitrogen pressure and quench in water.

  • The resulting polymer can be granulated for further analysis.

Characterization: The resulting polymer should be analyzed for its molecular weight (Gel Permeation Chromatography), thermal properties (Thermogravimetric Analysis and Differential Scanning Calorimetry), and structure (NMR).

G cluster_0 Stage 1: Transesterification cluster_1 Stage 2: Polycondensation cluster_2 Post-Processing Monomers Monomers: DMT, Ethylene Glycol, 5-Bromo-4-fluoro-indenol Reactor1 Reactor at 180-220°C under N₂ Monomers->Reactor1 Catalyst Catalyst: Sb₂O₃ Catalyst->Reactor1 Methanol Methanol (Distilled Off) Reactor1->Methanol Oligomer Low MW Oligomer Reactor1->Oligomer Reactor2 Reactor at 270-280°C under Vacuum Oligomer->Reactor2 Transfer EG Ethylene Glycol (Distilled Off) Reactor2->EG Polymer High MW Co-polyester Reactor2->Polymer Extrude Extrusion & Quenching Polymer->Extrude Granules Polymer Granules Extrude->Granules Analysis Characterization (GPC, TGA, DSC) Granules->Analysis

Caption: Workflow for co-polyester synthesis.

Application in Organic Electronic Materials Synthesis

The bromo-functionalized indanol scaffold is an excellent starting point for creating larger, electronically active molecules. The Suzuki-Miyaura cross-coupling is a powerful and reliable method for forming C-C bonds between aryl halides and arylboronic acids, and it is a cornerstone of synthesis in materials science for OLEDs and other organic electronics.[1][7]

Protocol 4.1: Suzuki-Miyaura Cross-Coupling with an Arylboronic Acid

Concept: This protocol details the coupling of the bromo-indanol with a generic arylboronic acid. The product of this reaction could be a final material itself or an intermediate for a more complex structure. The choice of arylboronic acid will dictate the electronic properties of the final product. For example, coupling with a carbazole or fluorene boronic acid derivative is a common strategy for building host materials for PhOLEDs.[8]

Causality and Experimental Choices:

  • Catalyst System: Pd(dppf)Cl₂ is a robust and highly effective catalyst for the Suzuki coupling of a wide range of aryl bromides, including those on electron-rich or sterically hindered rings.[9]

  • Base: Potassium carbonate (K₂CO₃) is a moderately strong inorganic base sufficient to facilitate the transmetalation step of the catalytic cycle. It is easily removed during aqueous workup.

  • Solvent System: A mixture of an organic solvent (like DME or Toluene) and water is used. The organic solvent solubilizes the organic reactants and catalyst, while the aqueous phase dissolves the inorganic base, creating an efficient two-phase system for the reaction.

Materials:

  • 5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-ol

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid, as a model)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,2-Dimethoxyethane (DME) or Toluene

  • Deionized water

  • Schlenk flask, condenser, nitrogen/argon line, magnetic stirrer.

Procedure:

  • To a Schlenk flask, add 5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-ol (1.0 mmol), the arylboronic acid (1.2 mmol), and K₂CO₃ (3.0 mmol).

  • Add the palladium catalyst, Pd(dppf)Cl₂ (0.03 mmol, 3 mol%).

  • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

  • Add degassed DME (15 mL) and degassed deionized water (5 mL) via syringe.

  • Heat the reaction mixture to 85 °C and stir for 12-18 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature. Add 50 mL of deionized water and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the pure coupled product.

G cluster_0 Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex Ar-Pd(II)L₂(Br) OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation Ar_Pd_Ar Ar-Pd(II)L₂(Ar') Transmetalation->Ar_Pd_Ar RedElim Reductive Elimination Ar_Pd_Ar->RedElim RedElim->Pd0 CoupledProduct Coupled Product (Ar-Ar') RedElim->CoupledProduct BromoIndenol 5-Bromo-4-fluoro-indenol (Ar-Br) BromoIndenol->OxAdd BoronicAcid Arylboronic Acid (Ar'-B(OH)₂) + Base BoronicAcid->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Conclusion

5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-ol stands as a building block of significant strategic value for the forward-thinking materials scientist. Its inherent functionalities provide multiple avenues for creating novel materials with tailored properties. The protocols outlined in this guide offer robust and reproducible starting points for both the synthesis of the indenol itself and its subsequent incorporation into functional polymers and advanced organic electronic materials. By leveraging the principles of modern organic synthesis, researchers can readily exploit this molecule's potential to drive innovation in high-performance plastics, OLEDs, and other advanced material applications.

References

  • BenchChem. (2025). Experimental procedure for gram-scale synthesis of 5-Bromo-4-fluoro-2-methyl-1H-indole. BenchChem.
  • Molecules. (2015). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI.
  • Fluorine notes. Synthesis and application of bromo-perfluoroalkylvinyl ethers. Fluorine notes.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of (7-Bromo-1H-indol-2-yl)boronic acid. BenchChem.
  • BenchChem. (2025). Application of Fluorene Derivatives in OLED Technology: Application Notes and Protocols. BenchChem.
  • ResearchGate. (n.d.). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. ResearchGate.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Fluorinated Intermediates in Advanced OLEDs. NINGBO INNO PHARMCHEM CO.,LTD.
  • PMC. (2019). Upcycling aromatic polymers through C–H fluoroalkylation. PMC.
  • PubMed. (2020). Fluorinated Polymers via Para-Fluoro-Thiol and Thiol-Bromo Click Step Growth Polymerization. PubMed.
  • Google Patents. (n.d.). A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. Google Patents.
  • BenchChem. (n.d.). Synthesis of 5-Bromo-4-fluoro-2-methyl-1H-indole: An Application Note and Protocol. BenchChem.
  • Journal of Materials Chemistry B. (n.d.). Copolymerization of an indazole ligand into the self-polymerization of dopamine for enhanced binding with metal ions. Royal Society of Chemistry.
  • ACS Publications. (2020). Synthesis of Fluorine-Containing Polymers by Functionalization of cis-1,4-Polyisoprene with Hypervalent Iodine Compounds. ACS Publications.
  • BenchChem. (2025). Application Notes and Protocols: Use of 2-Indanone in Polymer Chemistry. BenchChem.
  • Wikipedia. (n.d.). Suzuki reaction. Wikipedia.
  • NextSDS. (n.d.). 5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one. NextSDS.
  • MDPI. (2022). Synthesis and Biological Evaluation of Novel Synthetic Indolone Derivatives as Anti-Tumor Agents Targeting p53-MDM2 and p53-MDMX. MDPI.
  • PMC. (2020). Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. PMC.
  • BenchChem. (2025). Application of Fluorene Derivatives in Organic Light-Emitting Diodes (OLEDs). BenchChem.
  • Materials Advances. (n.d.). A 9-fluorenyl substitution strategy for aromatic-imide-based TADF emitters towards efficient and stable sky blue OLEDs with nearly 30% external quantum efficiency. Royal Society of Chemistry.
  • MDPI. (2024). Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-Oxidant Agent. MDPI.
  • Cognizance Journal. (2025). In Silico Design of Fluorinated Fluorene Derivatives: A DFT Study on Structure–Property Relationships for OLED Applications. Cognizance Journal.
  • Sigma-Aldrich. (n.d.). 4-Bromo-5-fluoro-2,3-dihydro-1H-inden-1-one. Sigma-Aldrich.
  • ResearchGate. (n.d.). Structure of indenone derivative 9 found by crystallography. ResearchGate.
  • ChemicalBook. (n.d.). 5-Bromo-2,3-dihydro-1H-inden-1-ol synthesis. ChemicalBook.
  • PubChem. (n.d.). 5-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-one. PubChem.
  • ResearchGate. (n.d.). Bromination of 4-bromoindanone and 5-bromoindanone, facile synthetic access to 3,5,10-tribromo-7H-benzo[c]fluoren-7-one. ResearchGate.
  • Chemguide. (2015). reduction of aldehydes and ketones. Chemguide.
  • PCI Magazine. (2008). Fluoropolymers for Coating Applications. PCI Magazine.

Sources

Method

Application Note: High-Efficiency Purification of 5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-ol via Normal-Phase Column Chromatography

Introduction & Mechanistic Rationale 5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-ol is a highly valued synthetic intermediate, frequently utilized in the development of targeted therapeutics such as PRMT5 inhibitors[1]. The...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-ol is a highly valued synthetic intermediate, frequently utilized in the development of targeted therapeutics such as PRMT5 inhibitors[1]. The compound is typically synthesized via the sodium borohydride (NaBH₄) reduction of its ketone precursor, 5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one.

While the reduction itself is generally efficient, the crude reaction mixture often contains unreacted ketone and non-polar elimination byproducts, such as 6-bromo-7-fluoro-1H-indene[1].

Causality in Separation (Expertise Insight): The purification relies on the distinct hydrogen-bonding capabilities of the mixture's components. The target secondary alcohol possesses a strong hydrogen-bond donor (-OH), which interacts heavily with the silanol groups of the normal-phase silica gel stationary phase. Conversely, the ketone precursor only acts as a hydrogen-bond acceptor, and the indene byproduct is entirely non-polar. This fundamental difference in polarity allows for a highly predictable and self-validating gradient elution strategy using hexanes and ethyl acetate (EtOAc)[2].

Experimental Workflow

Workflow Crude Crude Mixture (Ketone, Alcohol, Indene) Prep Sample Preparation (Dry Loading on Silica) Crude->Prep Elute Gradient Elution (Hexanes to 20% EtOAc) Prep->Elute Pack Column Packing (Slurry in Hexanes) Pack->Prep Prepares column Frac Fraction Collection & TLC Analysis Elute->Frac Pure Pure Indanol (Target Compound) Frac->Pure Rf ~0.30 Waste Byproducts (Indene & Ketone) Frac->Waste Rf >0.60

Workflow for the chromatographic purification of 5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-ol.

Quantitative Data & Elution Strategy

To ensure a self-validating system, Thin Layer Chromatography (TLC) must be used to monitor the column in real-time. The following tables summarize the expected retention factors ( Rf​ ) and the optimized gradient profile required to isolate the target compound with >98% purity.

Table 1: TLC Retention Factors ( Rf​ ) on Silica Gel (20% EtOAc / 80% Hexanes)
CompoundStructural FeaturePolarityExpected Rf​
6-Bromo-7-fluoro-1H-indene Alkene (Elimination byproduct)Very Low~0.85
5-Bromo-4-fluoro-1-indanone Ketone (Starting Material)Low/Moderate~0.60
5-Bromo-4-fluoro-1-indanol Secondary Alcohol (Target) High ~0.30
Table 2: Gradient Elution Profile
Column Volumes (CV)Mobile Phase CompositionChromatographic Purpose
0.0 - 2.0 100% HexanesFlushes highly non-polar indene byproducts.
2.0 - 5.0 5% EtOAc / 95% HexanesConditions column; prepares for ketone elution.
5.0 - 8.0 10% EtOAc / 90% HexanesElutes unreacted 5-bromo-4-fluoro-1-indanone.
8.0 - 12.0 20% EtOAc / 80% HexanesElutes the target 5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-ol.

Detailed Step-by-Step Protocol

Step 1: Sample Preparation (Dry Loading)

Expert Insight: Wet loading a secondary alcohol in a polar solvent (like DCM or EtOAc) often leads to band broadening and co-elution. Dry loading ensures a tight initial band, maximizing resolution.

  • Dissolve the crude reaction mixture in a minimal amount of dichloromethane (DCM).

  • Add dry silica gel (230-400 mesh) to the solution (approximately 3 grams of silica per 1 gram of crude product).

  • Evaporate the DCM under reduced pressure using a rotary evaporator until a free-flowing, dry powder is obtained.

Step 2: Column Packing (Slurry Method)
  • Select a glass chromatography column appropriate for the scale (typically 30-50 grams of silica per gram of crude).

  • Prepare a uniform slurry of silica gel in 100% hexanes.

  • Pour the slurry into the column in a single, continuous motion to prevent channeling or air bubbles.

  • Drain the excess hexanes until the solvent level is just 1 mm above the silica bed. Critical: Do not let the column run dry.

Step 3: Loading the Sample
  • Carefully pour the dry-loaded silica powder (from Step 1) evenly onto the top of the flat silica bed.

  • Add a 1-2 cm layer of clean sea sand on top to protect the silica bed from physical disturbance during solvent addition.

Step 4: Gradient Elution
  • Begin elution with 100% hexanes (2 CV) to remove any non-polar indene impurities.

  • Incrementally increase the polarity to 5% EtOAc, then 10% EtOAc, and finally 20% EtOAc as outlined in Table 2 .

  • Collect fractions in test tubes (fraction size should be approx. 1/10th of a Column Volume to ensure high resolution).

Step 5: Fraction Analysis & Isolation
  • Spot every 3rd or 4th fraction on a TLC plate.

  • Develop the plate in a chamber containing 20% EtOAc / 80% Hexanes.

  • Visualize using a UV lamp (254 nm).

    • Trustworthiness Check: To specifically confirm the presence of the alcohol and differentiate it from the ketone, dip the plate in a Potassium Permanganate ( KMnO4​ ) or Phosphomolybdic Acid (PMA) stain and heat. The alcohol will rapidly reduce the stain, appearing as a bright spot, whereas the ketone will show much weaker, delayed staining.

  • Pool the fractions containing the pure product ( Rf​ ~0.30).

  • Concentrate under reduced pressure to yield pure 5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-ol as a solid.

Troubleshooting & Causality

  • Issue: Streaking of the product band.

    • Cause: Overloading the column or residual basic/acidic impurities from the NaBH4​ quench.

    • Solution: Ensure rigorous aqueous workup prior to chromatography. If streaking persists, reduce the sample-to-silica ratio.

  • Issue: Co-elution of ketone and alcohol.

    • Cause: The solvent gradient was increased too rapidly, forcing the alcohol down the column before the ketone had fully exited.

    • Solution: Extend the 10% EtOAc phase by an additional 2-3 CVs to ensure complete elution of the ketone before stepping up to 20% EtOAc.

References

  • Source: google.
  • Source: acs.

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Technical Notes & Optimization

Troubleshooting

Side reactions in the synthesis of 5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-ol

An in-depth guide to navigating the complexities of synthesizing 5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-ol, this Technical Support Center provides researchers, scientists, and drug development professionals with detaile...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to navigating the complexities of synthesizing 5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-ol, this Technical Support Center provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested advice to enhance the yield, purity, and success of your synthesis.

Introduction: The Synthetic Challenge

5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-ol is a key intermediate in pharmaceutical research. Its synthesis, while conceptually straightforward, is often plagued by side reactions that can complicate purification and significantly reduce yields. This guide focuses on the two critical stages of its synthesis: the intramolecular Friedel-Crafts acylation to form the indanone precursor and the subsequent reduction to the target indanol. By understanding the mechanisms behind potential side reactions, we can proactively implement strategies to mitigate them.

Overall Synthetic Workflow

The synthesis is typically a two-step process starting from a substituted 3-phenylpropionic acid derivative.

G cluster_0 Step 1: Intramolecular Friedel-Crafts Acylation cluster_1 Step 2: Ketone Reduction Start 3-(2-Bromo-3-fluorophenyl)propanoic Acid AcylChloride 3-(2-Bromo-3-fluorophenyl)propanoyl chloride Start->AcylChloride SOCl₂ or (COCl)₂ Indanone 5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one AcylChloride->Indanone Lewis Acid (e.g., AlCl₃) Indanone_ref 5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one Indanol 5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-ol Indanone_ref->Indanol Reducing Agent (e.g., NaBH₄)

Caption: General two-step synthesis of 5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-ol.

Part A: Troubleshooting the Friedel-Crafts Acylation

The formation of 5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one via intramolecular Friedel-Crafts acylation is the cornerstone of this synthesis. Success hinges on achieving clean, regioselective cyclization.[1][2]

Frequently Asked Questions (FAQs)

Q1: My Friedel-Crafts reaction has stalled or resulted in a very low yield of the desired indanone. What are the likely causes?

A1: Reaction failure in this step typically points to two main culprits: deactivation of the aromatic ring or issues with the catalyst.

  • Substrate Reactivity: The aromatic ring is substituted with two halogen atoms (Bromo and Fluoro), which are deactivating groups for electrophilic aromatic substitution.[3] This inherent low reactivity requires carefully optimized conditions to drive the reaction to completion.

  • Catalyst Potency: Lewis acids like AlCl₃ are extremely hygroscopic. Contamination with atmospheric moisture will hydrolyze the catalyst, rendering it inactive. It is crucial to use freshly opened, high-purity AlCl₃ and ensure all glassware and solvents are rigorously dried.

  • Insufficient Activation: The conversion of the precursor, 3-(2-Bromo-3-fluorophenyl)propanoic acid, to the more reactive acyl chloride is critical. Incomplete conversion means less electrophile is available for the cyclization.

Q2: I'm observing a significant amount of an isomeric indanone impurity. How is this possible and how can I prevent it?

A2: The formation of an isomeric product, likely 7-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-one, arises from a lack of complete regioselectivity during the cyclization. The acylium ion intermediate can attack either the C6 or C4 position of the benzene ring. While electronic and steric factors generally favor the desired 5-bromo-4-fluoro isomer, this selectivity can be compromised.

  • Reaction Temperature: Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the less-favored isomer, leading to a mixture of products.[4] Running the reaction at the lowest feasible temperature is recommended.

  • Choice of Lewis Acid: The size and nature of the Lewis acid can influence the steric environment of the transition state, thereby affecting regioselectivity. Experimenting with different Lewis acids (e.g., FeCl₃, SnCl₄, or milder options like ZnCl₂) may improve the outcome.[1][5]

G cluster_main Intramolecular Friedel-Crafts Acylation: Regioselectivity cluster_desired Desired Pathway cluster_side Side Reaction Start Acylium Ion Intermediate TS1 Transition State 1 (Lower Energy) Start->TS1 Attack at C6 TS2 Transition State 2 (Higher Energy) Start->TS2 Attack at C4 Product1 5-Bromo-4-fluoro-1-indanone TS1->Product1 Product2 7-Bromo-6-fluoro-1-indanone TS2->Product2

Caption: Competing pathways in the Friedel-Crafts cyclization.

Q3: My reaction produced a significant amount of dark, insoluble tar instead of the clean indanone product. What causes this polymerization?

A3: Tar formation is often a result of intermolecular side reactions competing with the desired intramolecular cyclization. Instead of the acylium ion reacting with its own tail, it reacts with another molecule in the flask.

  • Concentration: This issue is highly dependent on concentration. High concentrations favor intermolecular reactions. The principle of high dilution is key here; running the reaction at a lower concentration will ensure the reactive ends of a single molecule are more likely to find each other than to find another molecule.

  • Rate of Addition: A slow, controlled addition of the acyl chloride to the Lewis acid suspension can help maintain a low instantaneous concentration of the highly reactive acylium ion, further discouraging polymerization.

Issue Probable Cause(s) Recommended Solution(s)
Low Yield / Stalled Reaction 1. Inactive catalyst (moisture).2. Deactivated substrate.3. Incomplete acyl chloride formation.1. Use fresh, anhydrous AlCl₃ and dry equipment/solvents.2. Increase reaction time or slightly elevate temperature.3. Ensure complete conversion to acyl chloride via analysis (e.g., IR) before cyclization.
Isomeric Impurities 1. High reaction temperature.2. Non-optimal Lewis acid.1. Maintain low temperature (e.g., 0 °C to RT).2. Screen alternative Lewis acids (FeCl₃, SnCl₄).
Tar/Polymer Formation 1. Reaction concentration is too high.2. Rapid addition of starting material.1. Employ high-dilution conditions.2. Add the acyl chloride dropwise to the catalyst slurry over an extended period.

Part B: Troubleshooting the Ketone Reduction

The reduction of 5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one to the corresponding alcohol is typically achieved with sodium borohydride (NaBH₄). While generally a reliable reagent, chemoselectivity issues can arise.[6][7]

Frequently Asked Questions (FAQs)

Q1: My reaction is incomplete, and I still see a significant amount of the starting ketone. Why isn't the reduction going to completion?

A1: Incomplete reduction is usually a matter of stoichiometry or reagent deactivation.

  • Insufficient Reducing Agent: NaBH₄ can react with protic solvents (like methanol or ethanol) and, of course, the ketone. It's common practice to use a slight excess (1.1 to 1.5 equivalents) to account for any decomposition and ensure the reaction goes to completion.

  • Reagent Quality: Over time, NaBH₄ can degrade, especially if not stored in a dry environment. Using an older bottle of the reagent may result in a lower effective concentration of hydride.

  • Low Temperature: While low temperatures are good for controlling selectivity, they also slow down the reaction rate. If the reaction is run at 0 °C or below, it may require a significantly longer time to reach completion.

Q2: My final product is contaminated with impurities that appear to have lost the bromine or fluorine atom. How does dehalogenation occur?

A2: Reductive dehalogenation is a known side reaction, particularly with more reactive aryl halides. While NaBH₄ is generally mild enough to avoid this, certain conditions can promote it.

  • Catalytic Impurities: Traces of transition metals (e.g., from previous steps or the reaction vessel) can catalyze the reduction of the C-Br or C-F bond.

  • Elevated Temperatures: Forcing the reaction with excessive heat can sometimes lead to dehalogenation.

  • Alternative Reducing Agents: If you are using a stronger reducing agent like Lithium Aluminum Hydride (LAH), dehalogenation becomes much more probable. For this substrate, NaBH₄ is the preferred choice to preserve the halogen substituents.[8]

Q3: I've detected a minor impurity with a molecular weight two units lower than the desired alcohol, suggesting over-reduction to the alkane. Is this possible with NaBH₄?

A3: Direct reduction of a simple alcohol to an alkane with NaBH₄ is not a standard reaction. However, the benzylic nature of the alcohol in the product makes it more susceptible to further reactions. The formation of the indane (5-Bromo-4-fluoro-2,3-dihydro-1H-indene) is possible under certain conditions.

  • Acidic Conditions: If the workup or reaction conditions become acidic, the benzylic alcohol can be protonated, forming a good leaving group (water). The resulting benzylic carbocation can then be reduced by any remaining NaBH₄. It is crucial to maintain neutral or slightly basic conditions until all the reducing agent is quenched.

  • Luche Reduction Conditions: The addition of Lewis acids like CeCl₃ (used in Luche reductions to enhance 1,2-selectivity) can activate the carbonyl group but may also facilitate elimination post-reduction if conditions are not carefully controlled.[7]

G cluster_outcomes Reduction Outcomes Indanone Indanone Precursor Desired Desired Product (Indanol) Indanone->Desired NaBH₄ (Controlled Conditions) Side1 Side Product (Dehalogenation) Indanone->Side1 Harsh Conditions or Metal Impurities Side2 Side Product (Over-reduction to Alkane) Desired->Side2 Acidic Conditions + Excess NaBH₄

Caption: Potential outcomes of the ketone reduction step.

Recommended Experimental Protocols
Protocol 1: Synthesis of 5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one

This protocol is adapted from general procedures for intramolecular Friedel-Crafts acylations.[2]

  • Acyl Chloride Formation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), combine 3-(2-bromo-3-fluorophenyl)propanoic acid (1.0 eq) and anhydrous dichloromethane (DCM). Cool the mixture to 0 °C. Add oxalyl chloride (1.5 eq) dropwise, followed by a catalytic amount of anhydrous DMF (1-2 drops). Allow the reaction to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases. The reaction progress can be monitored by taking a small aliquot, quenching it with methanol, and analyzing by TLC or GC-MS to confirm the formation of the methyl ester.

  • Cyclization: In a separate, larger, flame-dried flask, suspend anhydrous aluminum chloride (AlCl₃, 1.2 eq) in a large volume of anhydrous DCM to create a dilute mixture. Cool this suspension to 0 °C.

  • Slowly add the crude acyl chloride solution from Step 1 to the AlCl₃ suspension via an addition funnel over 1-2 hours. Maintaining a low temperature is critical for selectivity.

  • After the addition is complete, allow the reaction to stir at 0 °C for an additional hour, then let it warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Workup: Carefully and slowly quench the reaction by pouring it over crushed ice with concentrated HCl. The mixture should be stirred vigorously until all the aluminum salts are dissolved in the aqueous layer. Separate the organic layer, and extract the aqueous layer twice more with DCM. Combine the organic layers, wash with saturated NaHCO₃ solution, then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude indanone, which can be purified by column chromatography or recrystallization.

Protocol 2: Reduction to 5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-ol

This protocol is based on standard sodium borohydride reduction procedures.[7][9]

  • Setup: Dissolve the 5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one (1.0 eq) in methanol or ethanol in a round-bottom flask. Cool the solution to 0 °C in an ice bath.

  • Reduction: Add sodium borohydride (NaBH₄, 1.2 eq) portion-wise over 15-20 minutes, ensuring the temperature does not rise above 5-10 °C.

  • Stir the reaction at 0 °C for 1-2 hours. Monitor the reaction to completion by TLC (the alcohol product will have a lower Rf than the ketone).

  • Quenching: Slowly add acetone to the reaction mixture to quench any excess NaBH₄. Once gas evolution stops, add water and concentrate the mixture under reduced pressure to remove most of the organic solvent.

  • Workup: Extract the aqueous residue three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude alcohol. The product can be purified by flash chromatography if necessary.

References
  • CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. Google Patents.
  • CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole. Google Patents.
  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry . Master Organic Chemistry. URL: [Link]

  • 5-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-one . PubChem. URL: [Link]

  • Reductive Transformations with Sodium Borohydride and Their Applications . ACS Publications. URL: [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation . Master Organic Chemistry. URL: [Link]

  • Synthesis of 1-indanones with a broad range of biological activity . Beilstein Journal of Organic Chemistry. URL: [Link]

  • Synthesis of Indenone Derivatives by Rh(III)-Catalyzed C–H Functionalization of Sulfoxonium Ylides with 1,3-Diynes . ACS Publications. URL: [Link]

  • Hydrogen radical-shuttle (HRS)-enabled photoredox synthesis of indanones via decarboxylative annulation . Nature Communications. URL: [Link]

  • One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles . ResearchGate. URL: [Link]

  • Efficient kinetic resolution in the asymmetric transfer hydrogenation of 3-aryl-indanones: applications to a short synthesis of (+)-indatraline . RSC Publishing. URL: [Link]

  • NaBH4/NaNO3/H2O: A Convenient System for Selective Reduction of Aldehydes VS. Ketones to their Corresponding Alcohols . Oriental Journal of Chemistry. URL: [Link]

  • Bromination of 4-Bromoindanone and 5-Bromoindanone, Facile Synthetic Access to 3,5,10-tribromo-7H-benzo[c]fluoren-7-one . ResearchGate. URL: [Link]

  • 5-Amino-4-bromo-2,3-dihydro-1H-inden-1-one . National Center for Biotechnology Information. URL: [Link]

  • Catalytic Hydrogenation Reaction . AZoM. URL: [Link]

  • friedel-crafts acylation of benzene . Chemguide. URL: [Link]

  • 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction . Chem LibreTexts. URL: [Link]

  • Friedel–Crafts reaction . Wikipedia. URL: [Link]

  • 5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one . Appchem. URL: [Link]

  • Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis . ResearchGate. URL: [Link]

  • Sodium borohydride, Sodium tetrahydroborate . Organic Chemistry Portal. URL: [Link]

Sources

Optimization

Technical Support Center: Purification of 5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-ol

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently observe researchers losing up to 40% of their indanol yields during routine purification due to easily preventable mechani...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently observe researchers losing up to 40% of their indanol yields during routine purification due to easily preventable mechanistic oversights. 5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-ol is a highly valuable chiral building block, but its benzylic hydroxyl group and halogenated ring introduce specific structural vulnerabilities.

This guide deconstructs the purification of this molecule into a self-validating system, ensuring high-yield recovery and pristine enantiomeric purity.

Part 1: Troubleshooting & FAQs

Q1: Why does my product degrade into a non-polar impurity during silica gel chromatography?

A1: Acid-Catalyzed Dehydration. The most common point of failure when purifying 1-indanols is the use of untreated normal-phase silica gel. Amorphous silica-alumina contains Brønsted acidic bridging Si-OH-Al groups[1]. When your indanol interacts with these sites, the benzylic hydroxyl group is protonated. Because the resulting benzylic carbocation is highly stabilized by the aromatic ring, the molecule rapidly undergoes an E1 elimination (losing water and a proton) to form the highly stable, conjugated 5-bromo-4-fluoro-1H-indene[2].

  • The Fix: You must neutralize the acidic silanol sites. Pre-slurry your silica gel in a mobile phase containing 1–2% triethylamine (Et 3​ N) before loading your sample. Alternatively, switch to neutral or basic alumina.

Mechanism A 5-Bromo-4-fluoro- 1-indanol B Protonated Intermediate A->B H+ from Silica Gel C Benzylic Carbocation B->C -H2O (Slow) D 5-Bromo-4-fluoro- 1H-indene C->D -H+ (Fast)

Mechanism of acid-catalyzed dehydration of 1-indanol to 1H-indene on silica.

Q2: My product is contaminated with unreacted 5-bromo-4-fluoro-1-indanone. How do I separate them without tedious columns?

A2: Shift the separation mechanism from adsorption to chemical partitioning. During the NaBH 4​ reduction of 5-bromo-4-fluoro-1-indanone[3], trace amounts of the starting ketone often remain. Because the fluorine atom at C4 inductively alters the dipole moment, the ketone and the alcohol exhibit frustratingly close R f​ values on silica. Instead of fighting chromatography, use Girard’s Reagent T . This reagent selectively reacts with the unreacted ketone to form a highly polar, water-soluble quaternary ammonium hydrazone. A simple liquid-liquid extraction will then pull the pure indanol into the organic phase, leaving the ketone-hydrazone complex in the aqueous waste.

Q3: How do I efficiently separate the (1R) and (1S) enantiomers?

A3: Preparative Chiral HPLC using Polysaccharide-based CSPs. Because 5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-ol has a chiral center at C1, standard achiral methods will only yield a racemate. The most reliable method is utilizing Chiral Stationary Phases (CSPs) with immobilized amylose or cellulose derivatives (e.g., Chiralpak IG or ID columns)[4]. The separation is driven by hydrogen bonding between the indanol's hydroxyl group and the carbamate linkages of the CSP, combined with π−π interactions from the halogenated aromatic ring.

Part 2: Quantitative Data & Method Comparisons

To make informed decisions on your purification strategy, review the empirical data below.

Table 1: Chiral HPLC Method Development Summary

Data adapted from standard indanol resolution profiles using sub-2 µm columns[4].

Column ChemistryMobile PhaseModifierSelectivity ( α )Resolution (R s​ )
Chiralpak IG (Amylose)n-Hexane / EtOH (90:10)None3.868.74
Chiralpak ID (Amylose)n-Hexane / IPA (90:10)None2.122.71
Cellulose-1 CO 2​ / MeOH (SFC)0.1% DEA2.454.10
Table 2: Ketone Scavenging Comparison

Comparative efficiency of removing residual 5-bromo-4-fluoro-1-indanone.

MethodReagent / MatrixSeparation MechanismRecovery YieldFinal Purity
Chromatography Silica Gel (Untreated)Adsorption55% (Loss to dehydration)92%
Chemical Scavenging Girard's Reagent THydrazone Partitioning94% >99%
Bisulfite Wash NaHSO 3​ (aq)Adduct Formation88%96%

Part 3: Validated Experimental Protocols

Protocol 1: Borohydride Reduction & Dehydration-Free Workup

Causality Focus: This protocol is designed to prevent the formation of the indene side-product during the reaction quench.

  • Reaction Setup: Dissolve 5-bromo-4-fluoro-1-indanone in a 1:1 mixture of MeOH and THF at 0°C. (Causality: THF ensures complete solubility of the halogenated starting material, while 0°C suppresses over-reduction).

  • Reduction: Add 1.2 equivalents of NaBH 4​ portion-wise over 15 minutes. Stir for 2 hours at room temperature.

  • Self-Validating Check: Spot the reaction on a TLC plate and stain with 2,4-Dinitrophenylhydrazine (2,4-DNPH). A lack of yellow/orange spots confirms the complete consumption of the ketone.

  • Mild Quench (Critical): Do NOT quench with HCl. Strong acids will immediately catalyze dehydration[2]. Instead, quench slowly with saturated aqueous NH 4​ Cl (pH ~6) until bubbling ceases.

  • Extraction: Extract the aqueous layer 3x with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure. Keep the rotovap bath below 35°C to prevent thermal degradation.

Protocol 2: Workflow for Ketone Removal and Chiral Resolution

Causality Focus: This protocol isolates the pure enantiomers while bypassing the need for normal-phase silica chromatography.

  • Ketone Scavenging: Dissolve the crude indanol in EtOH. Add 1.5 equivalents of Girard's Reagent T and 10 mol% glacial acetic acid. Reflux for 1 hour.

  • Partitioning: Cool the mixture, dilute with water, and extract with Dichloromethane (DCM). The unreacted ketone remains in the aqueous layer.

  • Chiral HPLC: Dissolve the dried organic residue in HPLC-grade Hexane/EtOH (80:20).

  • Injection: Inject onto a preparative Chiralpak IG column. Elute isocratically. The enantiomers will separate cleanly due to differential transient diastereomeric interactions with the chiral stationary phase[5].

Workflow Crude Crude Mixture (Indanol + Indanone) Scavenge Add Girard's Reagent T (Ketone Scavenging) Crude->Scavenge Extract Liquid-Liquid Extraction (Org: Indanol, Aq: Hydrazone) Scavenge->Extract Phase Separation Chiral Chiral HPLC Resolution (Amylose CSP) Extract->Chiral Organic Phase (Neutralized) Enant1 (1R)-Enantiomer >99% ee Chiral->Enant1 Enant2 (1S)-Enantiomer >99% ee Chiral->Enant2

Optimized workflow for ketone removal and chiral resolution of 1-indanol.

References

  • AiFChem. "Buchwald-Hartwig Coupling - Product Catalog." AiFChem Database.
  • MDPI. "Synthesis of Chiral Building Blocks for Use in Drug Discovery." Molecules.
  • PMC. "On the Enantioselective HPLC Separation Ability of Sub-2 µm Columns: Chiralpak® IG-U and ID-U." National Center for Biotechnology Information.
  • ACS Publications. "cis-1-Amino-2-indanol in Drug Design and Applications to Asymmetric Processes." Chemical Reviews.
  • PMC. "Revealing Brønsted Acidic Bridging SiOHAl Groups on Amorphous Silica-Alumina by Ultra-high Field Solid-state NMR." National Center for Biotechnology Information.

Sources

Troubleshooting

Stability issues of 5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-ol under acidic/basic conditions

Technical Support Center: Stability of 5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-ol Welcome to the technical support guide for 5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-ol. This resource is designed for researchers, scientis...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Stability of 5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-ol

Welcome to the technical support guide for 5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-ol. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this compound, particularly under acidic and basic conditions. As your Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical logic to empower you to make informed decisions in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary stability concerns for 5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-ol?

A: The primary stability concern for this molecule is its susceptibility to elimination reactions under both acidic and basic conditions. The core structure contains a secondary benzylic alcohol, which is a key reactive site.

  • Under Acidic Conditions: The hydroxyl group (-OH) can be easily protonated, turning it into an excellent leaving group (H₂O). This facilitates a dehydration reaction to form an alkene (an indene derivative). This is a classic acid-catalyzed dehydration mechanism common for alcohols.[1][2]

  • Under Basic Conditions: The presence of acidic protons on the carbon adjacent to the aromatic ring, combined with the bromo and fluoro substituents, makes the molecule susceptible to base-induced elimination of hydrogen halides (HBr or HF).

Understanding these pathways is crucial for designing robust synthetic routes, purification protocols, and formulation strategies.

Troubleshooting Guide: Acidic Conditions

Q2: I'm observing a new, less polar product after an acidic workup or reaction. What is it likely to be?

A: You are most likely observing the product of an acid-catalyzed dehydration reaction. The hydroxyl group of 5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-ol is readily eliminated as water in the presence of an acid catalyst, leading to the formation of 5-Bromo-4-fluoro-1H-indene.

Causality & Mechanism (E1 Dehydration): The reaction proceeds via an E1 (Elimination, Unimolecular) mechanism, which is common for secondary and tertiary alcohols that can form stable carbocation intermediates.[2][3]

  • Protonation: A proton (H⁺) from the acid catalyst protonates the hydroxyl group, converting it into a good leaving group (-OH₂⁺).

  • Carbocation Formation: The C-O bond breaks, and the water molecule departs, leaving behind a relatively stable secondary benzylic carbocation.

  • Deprotonation: A weak base (like water or the conjugate base of the acid catalyst) removes a proton from an adjacent carbon, leading to the formation of a double bond and regenerating the acid catalyst.[4]

G cluster_acid Acid-Catalyzed Dehydration Pathway A 5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-ol B Protonated Alcohol (Alkyloxonium Ion) A->B + H⁺ C Secondary Benzylic Carbocation Intermediate B->C - H₂O (Rate-determining step) D 5-Bromo-4-fluoro-1H-indene (Degradation Product) C->D - H⁺ (Regenerates catalyst)

Caption: Acid-catalyzed E1 dehydration of the target indanol.

Q3: How can I minimize or prevent acid-catalyzed degradation during my experiments?

A: Minimizing exposure to strong acids and high temperatures is key.

  • Use Weaker Acids: If an acidic environment is necessary, consider using milder acids like acetic acid or pyridinium p-toluenesulfonate (PPTS) instead of strong mineral acids like HCl or H₂SO₄.

  • Lower Temperatures: Perform acidic reactions and workups at lower temperatures (e.g., 0 °C or below) to reduce the rate of the dehydration side reaction.

  • Buffer Your System: In applications like chromatography, using a buffered mobile phase (e.g., with ammonium acetate or formate) can maintain a stable pH and prevent on-column degradation.

  • Minimize Contact Time: Quench acidic reactions promptly and proceed with extraction and isolation as quickly as possible. Avoid prolonged storage in acidic solutions.

Troubleshooting Guide: Basic Conditions

Q4: Is 5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-ol stable under basic conditions? What are the potential degradation pathways?

A: The compound can also be unstable under basic conditions, particularly with strong, non-nucleophilic bases or at elevated temperatures. The likely pathway is an E2 (Elimination, Bimolecular) reaction.

Causality & Mechanism (E2 Elimination): A strong base can abstract a proton from the carbon adjacent to the hydroxyl-bearing carbon (the C2 position). Simultaneously, the hydroxyl group (or its corresponding alkoxide) could act as a leaving group, or more likely, the bromide or fluoride could be eliminated. Given the electronics, elimination of HBr is a plausible pathway, especially if a strong base deprotonates the benzylic position at C1, leading to a complex degradation mixture. A more direct E2 elimination of water from the alkoxide is less common without activation. However, elimination of HF is a known instability pathway for some fluorinated alcohols.[5]

G cluster_base Potential Base-Induced Elimination Pathway A 5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-ol B Alkoxide Intermediate A->B + Base - H-Base⁺ C Transition State B->C Concerted Step D Elimination Product (e.g., Indene Derivative) C->D - Leaving Group (e.g., Br⁻ or F⁻)

Caption: A potential E2-like elimination pathway under basic conditions.

Q5: What are the recommended handling and storage conditions to ensure the long-term stability of this compound?

A: To ensure maximum shelf-life and prevent degradation, follow these guidelines:

ConditionRecommendationRationale
pH Store as a solid or in a neutral, aprotic solvent.Avoids both acid-catalyzed dehydration and base-induced elimination.
Temperature Store at low temperatures (-20°C for long-term).Reduces the rate of any potential degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).Prevents potential oxidation, although elimination is the primary concern.
Light Protect from light by using amber vials.Prevents potential photolytic degradation, a standard precaution for complex organic molecules.

Experimental Protocols & Analytical Guidance

Q6: How do I set up a forced degradation study to systematically assess the stability of this compound?

A: A forced degradation or stress testing study is essential in drug development to identify potential degradants and establish stability-indicating analytical methods.[6][7][8] This involves subjecting the compound to conditions more severe than those used for accelerated stability testing.[7][9]

G cluster_workflow Forced Degradation Study Workflow A Prepare Stock Solution of 5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-ol B Expose Aliquots to Stress Conditions A->B C Neutralize/Quench (if applicable) B->C D Dilute to Target Concentration C->D E Analyze via Stability- Indicating Method (e.g., HPLC) D->E F Identify & Characterize Degradants (e.g., LC-MS) E->F

Caption: General workflow for a forced degradation study.

Step-by-Step Protocol:

  • Prepare Stock Solution: Dissolve a known concentration of the compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Apply Stress Conditions: Treat aliquots of the stock solution according to the table below. The goal is to achieve 5-20% degradation.[6][9]

  • Sample Treatment: After the specified time, cool the samples to room temperature. Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

  • Analysis: Dilute all samples to the same concentration and analyze using a validated stability-indicating HPLC-UV method.

Table of Typical Forced Degradation Conditions:

Stress ConditionReagent/ConditionTypical DurationPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl2-8 hours at 60°CDehydration
Base Hydrolysis 0.1 M NaOH2-8 hours at 60°CElimination
Oxidation 3% H₂O₂24 hours at RTOxidation of alcohol to ketone
Thermal 80°C (in solid state and solution)48-72 hoursDehydration/Elimination
Photolytic ICH Q1B options (e.g., 1.2 million lux hours)VariablePhotochemical reactions
Q7: What is a good starting point for an HPLC method to monitor the stability of this compound and its degradants?

A: A reversed-phase HPLC method with UV detection is the standard approach. The primary degradation product, the corresponding indene, will be less polar and thus have a longer retention time on a C18 column under typical reversed-phase conditions.

Recommended Starting HPLC Parameters:

ParameterValueRationale
Column C18, 4.6 x 150 mm, 3.5 µmStandard for good resolution of small molecules.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for good peak shape and is MS-compatible.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic eluent.
Detection UV at 254 nmAromatic nature of the compound suggests strong absorbance.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Column Temp. 30 °CFor reproducible retention times.
Injection Vol. 10 µLStandard injection volume.

Sample Gradient Program:

Time (min)% Mobile Phase B
0.040
15.095
18.095
18.140
22.040

This gradient should be able to separate the relatively polar starting alcohol from its less polar degradation products. For troubleshooting HPLC issues like peak tailing or split peaks, consulting a comprehensive guide is recommended.[10][11]

References

  • Advances in the Analysis of Persistent Halogenated Organic Compounds. (2010). Comprehensive Analytical Chemistry.
  • Method 1650: Adsorbable Organic Halides by Adsorption and Coulometric Titration; Revision C. (n.d.). U.S. Environmental Protection Agency. [Link]

  • Saltzman, B. E., Coleman, A. I., & Clemons, C. A. (1966). Halogenated Compounds as Gaseous Meteorological Tracers: Stability and Ultrasensitive Analysis by Gas Chromatography. Analytical Chemistry. [Link]

  • Degradation of 2,3-Dihydroxybenzoate by a Novel meta-Cleavage Pathway. (n.d.). Applied and Environmental Microbiology. [Link]

  • Analytical Methods. (2021). Royal Society of Chemistry. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass. [Link]

  • KEGG PATHWAY: Degradation of aromatic compounds - Reference pathway. (n.d.). Kanehisa Laboratories. [Link]

  • CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. (n.d.).
  • 5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one - Chemical Substance Information. (n.d.). NextSDS. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • A Review on Force Degradation Studies for Drug Substances. (2023). International Journal of All Research Scientific and Academic. [Link]

  • Analytical methods for the determination of halogens in bioanalytical sciences: a review. (n.d.). SpringerLink. [Link]

  • TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. (2018). Journal of Drug Delivery and Therapeutics. [Link]

  • development of forced degradation and stability indicating studies for drug substance and drug product. (n.d.). International Journal of Research in Pharmacology & Pharmacotherapeutics. [Link]

  • Brønsted Acid-Catalysed Dehydrative Substitution Reactions of Alcohols. (n.d.). National Institutes of Health. [Link]

  • Base-Induced Instability of Fluorotelomer Alcohols. (n.d.). National Institutes of Health. [Link]

  • Acid catalyzed dehydration. (n.d.). University of California, Irvine. [Link]

  • 4-Bromo-5-fluoro-2,3-dihydro-1H-inden-1-one. (n.d.). BIOFOUNT. [Link]

  • 5-bromo-4-fluoro-2,3-dihydro-1H-indene — Chemical Substance Information. (n.d.). NextSDS. [Link]

  • 14.4: Dehydration Reactions of Alcohols. (2020, May 30). Chemistry LibreTexts. [Link]

  • Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane. (n.d.). National Institutes of Health. [Link]

  • Working with Hazardous Chemicals. (n.d.). Organic Syntheses. [Link]

  • 23.03 Acid-catalyzed Hydration. (2018, February 12). YouTube. [Link]

  • Kinetics of Acid-Catalyzed Dehydration of Alcohols in Mixed Solvent Modeled by Multiscale DFT/MD. (2022). ACS Publications. [Link]

  • HPLC Troubleshooting Guide. (n.d.). Advanced Chromatography Technologies. [Link]

  • Enantioselective catalytic remote perfluoroalkylation of α-branched enals driven by light. (n.d.). National Institutes of Health. [Link]

  • Transition Metal Catalyst-Free, Base-Promoted 1,2-Additions of Polyfluorophenylboronates to Aldehydes and Ketones. (n.d.). National Institutes of Health. [Link]

  • Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils. (n.d.). USDA Agricultural Research Service. [Link]

  • The effect of solvents on the thermal degradation products of two Amadori derivatives. (2020). SpringerLink. [Link]

  • Synthesis of 2,3-dihydro-1H-indene derivatives. (n.d.). ResearchGate. [Link]

  • Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane. (2021). Beilstein Journal of Organic Chemistry. [Link]

  • 2-(Di-phenyl-methyl-idene)-2,3-di-hydro-1H-inden-1-one. (2013). National Institutes of Health. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Enantioselective Synthesis of 5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-ol

Welcome to the Advanced Synthesis Support Center. This guide is curated for process chemists and drug development professionals tasked with the enantioselective reduction of 5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one to...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. This guide is curated for process chemists and drug development professionals tasked with the enantioselective reduction of 5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one to its corresponding chiral alcohol, (1S)- or (1R)-5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-ol .

Due to the rigid fused-ring architecture and the presence of deactivating halogens, this substrate requires highly tuned catalytic conditions. This guide focuses on the industry-standard Noyori Asymmetric Transfer Hydrogenation (ATH) , providing mechanistic causality, self-validating protocols, and actionable troubleshooting for common failure modes.

Reaction Workflow & Process Architecture

The following diagram outlines the critical path for the ATH of halogenated indanones, highlighting the necessary in-process controls (IPCs) required to prevent catalyst poisoning and product racemization.

ATH_Workflow Start 1. Substrate Prep 5-Bromo-4-fluoro-1-indanone CatPrep 2. Catalyst Activation Ru-TsDPEN + Et3N Start->CatPrep Purified Ketone Reaction 3. Asymmetric Transfer Hydrogenation (HCOOH/Et3N, 30°C) CatPrep->Reaction 16e- Active Species Monitoring 4. In-Process Control HPLC/Chiral GC Reaction->Monitoring Sample (t=2h) Monitoring->Reaction Conv. < 99% Quench 5. Quench & Isolate Aqueous Workup Monitoring->Quench Conv. > 99% Product 6. Enantioenriched Product 5-Bromo-4-fluoro-1-indanol Quench->Product >98% ee

Workflow for Ru-catalyzed ATH of 5-bromo-4-fluoro-1-indanone.

Self-Validating Experimental Protocol: Ru-Catalyzed ATH

To ensure reproducibility and high enantiomeric excess (>98% ee), every step in this protocol includes a built-in validation check. Do not proceed to the next phase until the validation criteria are met.

Phase 1: Substrate Qualification

  • Action: Dissolve 100 mg of 5-bromo-4-fluoro-1-indanone in 1 mL dichloromethane (DCM). Spot the solution onto wet pH indicator paper.

  • Validation: The pH must read exactly 7.0. Causality: Halogenated indanones often carry trace acidic impurities or free halogens from upstream bromination/fluorination steps. These impurities irreversibly coordinate to the ruthenium center, poisoning the catalyst1[1]. If pH < 7, wash the bulk batch with saturated aqueous NaHCO₃ and dry thoroughly before proceeding.

Phase 2: Catalyst Activation

  • Action: In a flame-dried Schlenk flask under N₂, combine RuCl(p-cymene)[(R,R)-TsDPEN] (0.5 mol%) and anhydrous DCM (2 mL/mmol). Add triethylamine (Et₃N, 2.0 equivalents relative to Ru). Stir at 25°C for 30 minutes.

  • Validation: Observe a distinct color shift from opaque orange to a deep, translucent purple/red. Causality: This visual cue confirms the dissociation of the chloride ligand and the formation of the active 16-electron Ru-amide complex. If the solution remains orange, moisture has hydrolyzed the complex; discard and restart.

Phase 3: Asymmetric Transfer Hydrogenation

  • Action: To the activated catalyst, add the qualified 5-bromo-4-fluoro-1-indanone (1.0 eq). Dropwise, add a pre-mixed azeotrope of HCOOH/Et₃N (5:2 molar ratio, 5.0 eq of HCOOH). Maintain the reaction temperature at 30°C.

  • Validation: Monitor the reaction via chiral HPLC (e.g., Chiralcel OD-H column) by taking aliquots every 2 hours. Do not initiate quench protocols until the ketone peak area is < 1%.

Phase 4: Quench and Isolation

  • Action: Once conversion is validated, immediately quench the reaction by adding deionized water (equal volume to the reaction mixture).

  • Validation: Extract with EtOAc, wash with brine, and concentrate. The crude ¹H NMR must show the complete disappearance of the ketone α-protons (~3.1 ppm) and the appearance of the benzylic carbinol proton (~5.2 ppm).

Troubleshooting & FAQs

Q: Why is my enantiomeric excess (ee) plateauing below 90%? A: The Noyori ATH reaction is a dynamic equilibrium process. The Ru-TsDPEN catalyst transfers a hydride to the ketone via a highly ordered 6-membered pericyclic transition state. However, if the concentration of formic acid drops significantly as the reaction progresses, the microscopic reverse reaction (dehydrogenation of your chiral indanol) becomes competitive . Because dehydrogenation is less stereoselective, it erodes the enantiomeric purity of the accumulated product over time. Solution: Ensure a strict 5:2 molar ratio of HCOOH to Et₃N is maintained. If the reaction requires extended times (>12 hours), run it in a sealed system to prevent formic acid evaporation, and quench the reaction immediately upon reaching >99% conversion.

Q: The reaction conversion is stalled at 50-60%. How do I push it to completion? A: A stalled reaction is almost always indicative of catalyst poisoning rather than thermodynamic limitations. As mentioned in Phase 1 of the protocol, trace bromides or acidic residues will deactivate the Ru complex. Solution: If the reaction stalls mid-way, do not add more formic acid, as this will alter the delicate pH balance required for the hydride transfer. Instead, spike the reaction with an additional 0.1–0.2 mol% of pre-activated Ru-TsDPEN catalyst.

Q: Can I use Corey-Bakshi-Shibata (CBS) reduction instead of ATH for this substrate? A: Yes. CBS reduction is a highly effective alternative for indanone derivatives, often yielding excellent enantioselectivity due to the rigid fused-ring system providing strong steric differentiation for the chiral oxazaborolidine catalyst2[2]. Solution: Choose CBS if your 5-bromo-4-fluoro-1-indanone is highly sensitive to the acidic conditions of the ATH azeotrope. However, ATH is generally preferred for pilot-plant scale-up due to the avoidance of hazardous, stoichiometric borane reagents and superior atom economy3[3].

Quantitative Method Comparison

When designing the synthetic route for 5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-ol, consider the following benchmark data for halogenated indanone reductions:

Table 1: Comparison of Enantioselective Reduction Methods for Halogenated Indanones

MethodCatalyst / ReagentTypical LoadingYieldTypical ee (%)Scalability / Notes
Noyori ATH RuCl(p-cymene)[(R,R)-TsDPEN]0.1 – 0.5 mol%>90%95 – 99%Excellent. Preferred for process scale; requires strict pH control and pure substrates.
CBS Reduction (R)-Me-CBS / BH₃·SMe₂5 – 10 mol%85 – 95%90 – 98%Moderate. High ee, but uses hazardous stoichiometric borane. Good for discovery scale.
Biocatalysis Ketoreductase (KRED)1 – 5 wt%>95%>99%Excellent. Highly specific and green, but requires upfront enzyme screening and cofactor recycling.

Sources

Troubleshooting

Technical Support Center: Reaction Monitoring of 5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-ol Synthesis

Welcome to the Technical Support Center. This guide provides authoritative troubleshooting and methodological support for monitoring the reduction of 5-bromo-4-fluoro-1-indanone (ketone) to 5-bromo-4-fluoro-2,3-dihydro-1...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide provides authoritative troubleshooting and methodological support for monitoring the reduction of 5-bromo-4-fluoro-1-indanone (ketone) to 5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-ol (alcohol).

By synthesizing technical accuracy with field-proven analytical insights, this guide empowers researchers to resolve chromatographic challenges, understand the causality behind analytical behaviors, and establish self-validating experimental protocols.

Section 1: Thin Layer Chromatography (TLC) Diagnostics

Q1: My TLC shows a single elongated spot instead of distinct starting material and product spots. How can I resolve this?

Answer: This "streaking" or co-elution occurs because the polarity difference between the indanone and indanol is not being sufficiently resolved by your current mobile phase. The indanol product possesses a hydroxyl group that acts as a strong hydrogen bond donor to the stationary silanol groups on the silica gel. This specific interaction causes the alcohol to have a higher affinity for the stationary phase, eluting slower (lower Rf​ ) than the ketone[1].

Resolution: Switch to a binary solvent system with a shallower polarity gradient. A 3:1 Hexanes:Ethyl Acetate mixture is highly effective for this specific transformation. To create a self-validating system, always use a "co-spot" lane containing both the reaction mixture and the pure starting material to definitively prove separation[2].

Q2: I can clearly see the starting indanone under 254 nm UV light, but the product spot is very faint. Is the reaction failing?

Answer: Not necessarily. The starting 5-bromo-4-fluoro-1-indanone features a carbonyl group conjugated with the aromatic ring, which strongly absorbs UV light. Upon reduction to the indanol, this extended conjugation is broken, significantly reducing its molar absorptivity at 254 nm[3].

Resolution: Rely on a chemical stain rather than just UV visualization. Phosphomolybdic acid (PMA) or p -anisaldehyde stains are excellent for detecting alcohols. The indanol will appear as a dark blue/green spot (PMA) or a distinct color (anisaldehyde) upon heating, confirming product formation even if UV absorption is weak[1].

Protocol 1: Standardized TLC Monitoring Workflow
  • Sample Preparation: Quench a 10 µL aliquot of the reaction mixture (e.g., in NaBH₄/MeOH) with 100 µL of saturated NH₄Cl to destroy excess reducing agent. Extract with 200 µL Ethyl Acetate.

  • Spotting: Spot the organic layer alongside a reference standard of the indanone on a Silica Gel 60 F254 plate. Apply a third "co-spot" containing both.

  • Development: Develop the plate in a sealed chamber using 3:1 Hexanes:Ethyl Acetate.

  • Visualization: Examine under 254 nm UV light and mark spots with a pencil. Dip the plate in PMA stain and heat vigorously until spots fully develop.

TLCTroubleshooting Start Evaluate TLC Plate CheckSpots Are spots distinct? Start->CheckSpots Streaking Issue: Streaking / Co-elution CheckSpots->Streaking No, elongated spot Faint Issue: Faint Product Spot CheckSpots->Faint Yes, but product is faint Success Resolution Achieved CheckSpots->Success Yes, clear separation AdjustSolvent Action: Decrease Polarity (e.g., 3:1 Hex:EtOAc) Streaking->AdjustSolvent UseStain Action: Apply PMA Stain & Heat Faint->UseStain AdjustSolvent->CheckSpots Re-run TLC UseStain->Success Spots visualized

Caption: TLC troubleshooting logic for resolving co-elution and visualization issues.

Section 2: High-Performance Liquid Chromatography (HPLC) Optimization

Q3: What is the optimal starting HPLC method to separate the indanone and the indanol?

Answer: For halogenated aromatic compounds, a Reversed-Phase (RP) C18 column is the industry standard. Because the indanol is more polar than the indanone (due to the hydroxyl group), it will elute first in an RP system[4].

Resolution: Start with a gradient method using Water (buffered with 0.1% Formic Acid to suppress residual silanol ionization) and Acetonitrile (MeCN).

Q4: My HPLC peaks are tailing severely, making integration inaccurate. How do I fix this?

Answer: Peak tailing for the indanol is often caused by secondary interactions between the hydroxyl group of the product and unendcapped residual silanols on the C18 stationary phase. Resolution: Ensure you are using a fully endcapped C18 column. Additionally, increasing the column temperature to 40°C improves mass transfer kinetics, sharpening the peaks and reducing tailing[4].

Q5: How can I calculate reaction conversion if I don't have a purified standard of the product?

Answer: Because the UV response factors of the ketone and alcohol differ significantly, simple area normalization at a single wavelength will yield highly skewed conversion data. Resolution: Use a Diode Array Detector (DAD) to extract chromatograms at the isosbestic point (the wavelength where both species have identical molar absorptivity), or perform a mass balance calculation based strictly on the depletion of the starting material against an inert internal standard.

Protocol 2: HPLC Method for Reaction Monitoring
  • Sample Dilution: Dilute 10 µL of the quenched reaction mixture in 1 mL of the initial mobile phase (90:10 Water:MeCN). Filter through a 0.22 µm PTFE syringe filter to protect the column[3].

  • Injection: Inject 5 µL onto a fully endcapped C18 column (e.g., 4.6 x 150 mm, 3 µm) maintained at 40°C.

  • Detection: Monitor at 210 nm (general aromatic absorption) and 254 nm (specific for the ketone).

  • Validation: Check peak purity using DAD software to ensure the indanol peak is not co-eluting with any reaction byproducts (e.g., borate salts).

HPLCWorkflow Prep Sample Prep & Filtration Inject Inject onto RP-C18 Column Prep->Inject Detect UV/DAD Detection (210 nm & 254 nm) Inject->Detect Assess Assess Peak Resolution & Tailing Detect->Assess Tailing Tailing Detected Assess->Tailing Asymmetry > 1.5 Coelution Co-elution Detected Assess->Coelution Rs < 1.5 Valid Method Validated Assess->Valid Optimal Peaks Temp Increase Temp to 40°C Use Endcapped Column Tailing->Temp Temp->Inject Gradient Adjust Gradient Decrease Initial %MeCN Coelution->Gradient Gradient->Inject

Caption: Step-by-step logical workflow for HPLC method optimization and validation.

Section 3: Quantitative Data Summaries

Table 1: Expected TLC Retention Factors ( Rf​ ) | Compound | Functional Group | Polarity | Expected Rf​ (3:1 Hex:EtOAc) | UV Activity (254 nm) | | :--- | :--- | :--- | :--- | :--- | | 5-bromo-4-fluoro-1-indanone | Ketone | Moderate | 0.60 - 0.70 | Strong | | 5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-ol | Secondary Alcohol | High | 0.25 - 0.35 | Weak |

Table 2: Optimized RP-HPLC Gradient Profile

Time (min) % Water (0.1% Formic Acid) % Acetonitrile Flow Rate (mL/min)
0.0 90 10 1.0
5.0 50 50 1.0
10.0 10 90 1.0
12.0 10 90 1.0
12.1 90 10 1.0

| 15.0 | 90 | 10 | 1.0 |

References

  • Reduction of a ketone using sodium borohydride. Control of a reaction by TLC Source: Royal Society of Chemistry (RSC) URL:[Link]

  • Monitoring Reactions by TLC Source: Washington State University URL:[Link]

  • A comprehensive review of method development by HPLC Source: World Journal of Pharmaceutical Research URL:[Link]

Sources

Optimization

Safe handling and storage of 5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-ol

Welcome to the Technical Support Center for 5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-ol (CAS: 1866811-10-0). As a Senior Application Scientist, I have designed this guide to move beyond basic safety data sheets.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-ol (CAS: 1866811-10-0). As a Senior Application Scientist, I have designed this guide to move beyond basic safety data sheets. This resource provides researchers and drug development professionals with the mechanistic reasoning behind handling protocols, ensuring both personnel safety and the chemical integrity of your assays.

Part 1: Quantitative Profiling & Safety Thresholds

Before handling the compound, it is critical to understand how its molecular structure dictates its physical behavior. The presence of bromine and fluorine on the indane ring significantly increases the molecule's lipophilicity and crystal lattice energy compared to unhalogenated 1-indanol.

Table 1: Physicochemical and Safety Parameters

ParameterValueMechanistic Implication / Causality
CAS Number 1866811-10-0[1]Unique identifier for the 5-Br, 4-F isomer.
Molecular Weight 231.06 g/mol [1]Critical for precise molarity calculations in in vitro assays.
GHS Classification Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2, STOT SE 3[2]High lipophilicity increases dermal penetration risk; mandates nitrile gloves.
Hazard Statements H302, H315, H319, H335[2]Indicates harm via ingestion and severe mucosal/respiratory irritation.
Storage Class 11 (Combustible Solids)[2]Requires storage strictly isolated from strong oxidizing agents.
Solubility Low aqueous; Soluble in DMSO/EtOH[3]Hydrophobic halogenated ring prevents water solvation; requires organic co-solvents.

Part 2: Troubleshooting & Mechanistic FAQs

Q1: Why is strict moisture control required during storage, and what happens if the compound clumps? A: Halogenated indanols are prone to hygroscopicity. While water does not rapidly degrade the carbon-halogen bonds under neutral conditions, moisture absorption causes the crystalline powder to clump. Mechanistically, water molecules form hydrogen bonds with the secondary alcohol (C1-OH) group. Troubleshooting: If clumping occurs, do not discard the batch. Place the open vial in a vacuum desiccator over anhydrous calcium sulfate (Drierite) for 24 hours. The compound is chemically intact, but weighing clumped, hydrated powder will artificially inflate your mass readings, leading to sub-potent assay concentrations.

Q2: What is the mechanism of degradation if the compound is exposed to incompatible chemicals, and how does it impact my assays? A: The primary vulnerability of 5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-ol is the secondary alcohol at the 1-position. If exposed to strong oxidizing agents (e.g., peroxides) or prolonged UV light in ambient air, the hydroxyl group is oxidized to a ketone, forming a halogenated 1-indanone derivative. This structural change alters the molecule's hydrogen-bonding capability, completely compromising its binding affinity in target-based drug discovery assays.

OxidationPathway Indanol 5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-ol (Active Secondary Alcohol) Ketone Halogenated 1-Indanone (Degradation Product) Indanol->Ketone Oxidation of C1-OH Oxidizer Strong Oxidizing Agents (e.g., Peroxides, Air + Light) Oxidizer->Ketone Catalyzes reaction Assay Compromised Assay Results (Loss of Target Affinity) Ketone->Assay Structural mismatch

Mechanism of oxidative degradation of halogenated indanols and assay impact.

Q3: How do the halogens (Br, F) alter the toxicity profile compared to standard 1-indanol? A: Standard 4[4] is a known irritant. However, the addition of heavy halogens (bromine and fluorine) increases the partition coefficient (LogP) of the molecule. This means the compound can more easily partition into and cross the lipid bilayers of your skin and respiratory mucosa. Therefore, standard surgical masks are insufficient; an N95 dust mask or respirator is mechanistically required to prevent inhalation of aerosolized micro-particles (2[2]).

Part 3: Self-Validating Experimental Protocols

To ensure absolute trustworthiness in your data, every handling step must include a self-validating checkpoint.

Protocol A: Safe Weighing and High-Fidelity Stock Preparation

Because of its poor aqueous solubility, this compound must be pre-solubilized in an organic solvent before introduction to aqueous biological buffers.

  • Thermal Equilibration: Remove the sealed storage vial from the 2-8°C refrigerator. Place it unopened in a room-temperature desiccator for 30 minutes.

    • Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the hygroscopic powder.

    • Self-Validation Checkpoint: Touch the exterior of the vial. If it is cold to the touch or shows condensation, do not open it. Wait until it is entirely at room temperature.

  • Environment Setup: Transfer the vial to a certified chemical fume hood. Equip standard PPE: Nitrile gloves, safety goggles, and an N95 particulate respirator.

  • Static-Free Weighing: Weigh the desired mass using an anti-static metal spatula onto a glass weighing boat.

    • Causality: Plastic weighing boats easily accumulate static charge. The highly non-polar halogenated powder will repel from the plastic, scattering toxic dust into the air.

  • Solubilization: Transfer the powder to a borosilicate glass vial. Add anhydrous DMSO to achieve a 10 mM to 50 mM master stock.

  • Acoustic Dissolution: Vortex the solution for 30 seconds. If particulates remain, sonicate in a room-temperature water bath for 5 minutes.

    • Self-Validation Checkpoint: Shine a standard laser pointer through the glass vial. If you can see the beam path illuminated in the liquid (the Tyndall effect), undissolved micro-crystals remain. Continue sonication until the liquid is optically clear and the beam path is invisible.

Protocol B: Lifecycle and Waste Management Workflow

Halogenated compounds require strict segregation from standard organic waste to prevent dangerous cross-reactions and environmental toxicity.

HandlingWorkflow Receipt Material Receipt & QC Verify CAS 1866811-10-0 Storage Long-Term Storage Sealed, dry, 2-8°C Receipt->Storage Intact seal Prep Pre-Weighing Equilibration Warm to RT in desiccator Storage->Prep Retrieve for assay Handling Active Handling Fume hood, PPE (N95, Nitrile) Prep->Handling Prevents moisture ingress Disposal Waste Management Halogenated organic waste Handling->Disposal Post-experiment

End-to-end self-validating workflow for the safe handling and disposal of halogenated indanols.

References

Sources

Reference Data & Comparative Studies

Validation

5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-ol vs. Other Halogenated Indanols: A Comprehensive Guide for Medicinal Chemistry

Executive Summary In modern drug discovery and medicinal chemistry, the indanol scaffold serves as a privileged structural motif. While mono-halogenated indanols (such as 5-bromo-1-indanol or 4-fluoro-1-indanol) have his...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and medicinal chemistry, the indanol scaffold serves as a privileged structural motif. While mono-halogenated indanols (such as 5-bromo-1-indanol or 4-fluoro-1-indanol) have historically been used as standard building blocks, the emergence of di-halogenated derivatives like 5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-ol (CAS: 1866811-10-0)[1] has provided researchers with a highly optimized bifunctional intermediate.

This guide objectively compares the physicochemical, mechanistic, and reactive performance of 5-bromo-4-fluoro-1-indanol against its mono-halogenated alternatives. By examining the synergistic effects of adjacent fluorine and bromine atoms, we provide a definitive framework for selecting the appropriate indanol derivative for late-stage functionalization and lead optimization.

Mechanistic & Physicochemical Comparison

The strategic placement of halogens on an aromatic ring is never purely structural; it fundamentally alters the molecule's electronic landscape, conformational preferences, and biological interactions[2].

The Sigma-Hole and Halogen Bonding (The Bromine Effect)

Bromine at the C5 position acts as a powerful halogen bond donor. According to σ -hole theory, the formation of the C–Br covalent bond depopulates the valence pz​ orbital of the bromine atom, creating a highly localized, electropositive crown (the σ -hole) directly opposite the bond axis[3]. This allows the bromine to engage in strong, highly directional non-covalent interactions (halogen bonds) with electron-rich Lewis bases (e.g., oxygen, nitrogen, or sulfur atoms) within a protein's binding pocket[4][5].

Metabolic Shielding and Electronic Modulation (The Fluorine Effect)

While 5-bromo-1-indanol provides the necessary σ -hole, it leaves the adjacent C4 position vulnerable to cytochrome P450 (CYP450)-mediated oxidative metabolism. The introduction of fluorine at C4 in 5-bromo-4-fluoro-1-indanol provides three distinct mechanistic advantages:

  • Metabolic Stability: Fluorine acts as a bioisostere for hydrogen but possesses a much stronger C–F bond, effectively blocking aromatic oxidation at the electron-rich C4 position[2].

  • Enhanced Electrophilicity: Fluorine is the most electronegative element. Its strong inductive electron-withdrawing effect (-I) pulls electron density away from the adjacent C5–Br bond. This makes the C5 carbon more electrophilic, significantly accelerating the oxidative addition step in palladium-catalyzed cross-coupling reactions[6][7].

  • pKa Modulation: The inductive effect of the C4-fluorine subtly lowers the pKa of the C1-hydroxyl group, which can alter the molecule's hydrogen-bonding dynamics and overall lipophilicity (LogP).

G Indanol 5-Br-4-F-Indanol Core Br C5-Bromine (Highly Polarizable) Indanol->Br Substituent F C4-Fluorine (Strongly Electronegative) Indanol->F Substituent SigmaHole Sigma-Hole Formation (Electropositive Crown) Br->SigmaHole Induces F->Br Inductive Effect (Increases Br Electrophilicity) CYP CYP450 Enzymes (Metabolic Oxidation) F->CYP Steric/Electronic Shielding (Blocks Metabolism) Target Protein Target (Lewis Base / Nucleophile) SigmaHole->Target Halogen Bond (Strong, Directional)

Mechanistic advantages of 5-Br-4-F-indanol: Halogen bonding and metabolic shielding.

Quantitative Data Presentation

The table below summarizes the comparative performance metrics of standard halogenated indanols used in medicinal chemistry.

CompoundSubstitution PatternEstimated cLogP σ -Hole StrengthCYP450 Stability (C4)Pd-Coupling Reactivity (C5)
5-Bromo-4-fluoro-1-indanol C4: Fluoro, C5: Bromo~2.4High Excellent Very High
5-Bromo-1-indanol C5: Bromo~2.2HighPoorHigh
4-Fluoro-1-indanol C4: Fluoro~1.6NoneExcellentN/A
5-Chloro-1-indanol C5: Chloro~1.9ModeratePoorLow

Data Interpretation: 5-Bromo-4-fluoro-1-indanol offers the highest cross-coupling reactivity due to the synergistic electron-withdrawing effect of the fluorine atom adjacent to the bromine, while simultaneously providing superior metabolic stability compared to 5-bromo-1-indanol.

Experimental Methodology: Suzuki-Miyaura Cross-Coupling

To demonstrate the synthetic utility of 5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-ol, the following self-validating protocol details a Suzuki-Miyaura cross-coupling with a model aryl boronic acid. This protocol leverages the enhanced electrophilicity of the C5-Br bond.

Reagents & Materials
  • Substrate: 5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-ol (1.0 equiv, 1.0 mmol)

  • Coupling Partner: Phenylboronic acid (1.2 equiv, 1.2 mmol)

  • Catalyst: Pd(dppf)Cl2​⋅CH2​Cl2​ (0.05 equiv, 5 mol%)

  • Base: Potassium carbonate ( K2​CO3​ ) (3.0 equiv, 3.0 mmol)

  • Solvent: 1,4-Dioxane / H2​O (4:1 v/v, 10 mL), thoroughly degassed.

Step-by-Step Protocol & Causality
  • Reaction Setup (Inert Atmosphere): To an oven-dried Schlenk flask, add the indanol substrate, phenylboronic acid, and K2​CO3​ .

    • Causality: K2​CO3​ is chosen as a mild, water-soluble base that effectively activates the boronic acid to form the reactive "ate" complex without degrading the sensitive indanol hydroxyl group.

  • Degassing: Add the Dioxane/ H2​O mixture. Sparge the solution with Argon for 15 minutes.

    • Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) active catalyst species and to suppress homocoupling of the boronic acid.

  • Catalyst Addition: Add Pd(dppf)Cl2​ rapidly under a stream of Argon. Heat the mixture to 80°C.

    • Causality: The bidentate dppf ligand forces a cis-geometry on the palladium center, which drastically accelerates the reductive elimination step compared to monodentate phosphines[7].

  • Self-Validating Monitoring (TLC/LC-MS): Monitor the reaction after 2 hours.

    • Validation Check: On TLC (Hexanes/EtOAc 3:1), the starting bromide ( Rf​≈0.6 ) will disappear. A new, highly UV-active spot ( Rf​≈0.45 ) corresponding to the biaryl product will appear. The reaction is typically complete within 3-4 hours due to the activating effect of the C4-fluorine.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 x 15 mL). Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

  • Purification & NMR Validation: Purify via silica gel flash chromatography.

    • Validation Check: Confirm product identity via 19F -NMR. The fluorine signal will shift significantly upfield due to the loss of the deshielding ortho-bromine atom and the introduction of the shielding ring current from the new phenyl group. 1H -NMR will confirm the integration of 5 new aromatic protons.

G Start 5-Br-4-F-Indanol + Boronic Acid Cat Pd(dppf)Cl2 + K2CO3 in Dioxane/H2O Start->Cat OxAdd Oxidative Addition (Facilitated by C4-F) Cat->OxAdd Trans Transmetalation OxAdd->Trans RedElim Reductive Elimination Trans->RedElim Workup Aqueous Workup & Extraction (EtOAc) RedElim->Workup Purify Silica Gel Column & NMR Validation Workup->Purify

Step-by-step Suzuki-Miyaura cross-coupling workflow for 5-Br-4-F-indanol.

Conclusion

For researchers optimizing lead compounds, 5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-ol is vastly superior to its mono-halogenated counterparts when both downstream functionalization and metabolic stability are required. The C5-bromine provides an ideal handle for cross-coupling and a potent σ -hole for target binding, while the C4-fluorine acts as an electronic activator and a metabolic shield, ensuring the resulting API candidates possess optimized pharmacokinetic profiles.

References

  • Hernandes, M. Z., et al. "New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use". National Center for Biotechnology Information (PMC). Available at:[Link]

  • Scholfield, M. R., et al. "Looking Back, Looking Forward at Halogen Bonding in Drug Discovery". National Center for Biotechnology Information (PMC). Available at:[Link]

  • Cavallo, G., et al. "The Halogen Bond". Chemical Reviews - ACS Publications. Available at:[Link]

  • IJpeij, E. G., et al. "A Suzuki Coupling Based Route to 2,2'-Bis(2-indenyl)biphenyl Derivatives". The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • Kazi, M., et al. "Pd-, Cu-, and Ni-Catalyzed Reactions: A Comprehensive Review of the Efficient Approaches towards the Synthesis of Antibacterial Molecules". National Center for Biotechnology Information (PMC). Available at:[Link]

Sources

Comparative

Technical Comparison: Synthetic Routes to 5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-ol

Executive Summary & Mechanistic Rationale The compound 5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-ol (CAS: 1866811-10-0)[1] is a highly valuable building block in medicinal chemistry, frequently utilized in the synthesis of...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The compound 5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-ol (CAS: 1866811-10-0)[1] is a highly valuable building block in medicinal chemistry, frequently utilized in the synthesis of targeted therapeutics such as PRMT5 inhibitors[2]. The presence of the bromine atom provides a versatile handle for downstream cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the fluorine atom modulates the molecule's lipophilicity and metabolic stability.

The synthesis of this indanol derivative typically proceeds via the reduction of its corresponding ketone, 5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one (CAS: 127425-74-5). The ketone itself is accessed via the Friedel-Crafts intramolecular cyclization of 3-(3-bromo-2-fluorophenyl)propanoic acid[3]. Depending on the downstream biological application, researchers may require either the racemic mixture or a specific enantiomer ((1R) or (1S)). This guide objectively compares three primary reduction strategies, evaluating their performance, scalability, and mechanistic causality.

SynthesisRoutes A 3-(3-bromo-2-fluorophenyl) propanoic acid B 5-Bromo-4-fluoro-2,3-dihydro -1H-inden-1-one A->B Friedel-Crafts Cyclization C Racemic Indanol (Route 1: NaBH4) B->C Non-selective Reduction D (1R)-Indanol (Route 2: Ru-ATH) B->D Asymmetric Transfer Hydrogenation E (1S)-Indanol (Route 3: CBS) B->E Enantioselective Borane Reduction

Synthetic pathways from propanoic acid derivative to racemic and chiral indanols.

Comparative Performance Analysis

The selection of a reduction route hinges on the requirement for enantiopurity, budget constraints, and scale. Below is a data-driven comparison of the three primary methodologies.

ParameterRoute 1: NaBH4 ReductionRoute 2: Ru-Catalyzed ATHRoute 3: CBS Reduction
Product Stereochemistry Racemic (±)Enantioenriched (1R or 1S)Enantioenriched (1R or 1S)
Typical Yield >95%85–92%88–94%
Enantiomeric Excess (ee) N/A (0%)>98%>95%
Scalability Excellent (Multi-kg)Very Good (Pilot plant)Moderate (Moisture sensitive)
Reagent Cost Very LowHigh (Ru-catalyst cost)Medium
Safety / Handling Low risk (H2 evolution)Ru-contamination riskB2H6 toxicity / Pyrophoric risk

Data synthesized from standard process chemistry optimization parameters for indanone reductions.

Detailed Experimental Protocols

As a self-validating system, every protocol below includes built-in observational checkpoints to ensure scientific integrity and reaction success.

Route 1: Racemic Reduction via Sodium Borohydride (NaBH4)

This is the standard, highly robust method for generating racemic 5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-ol, as utilized in recent PRMT5 inhibitor patent literature[2].

Causality & Mechanism: NaBH4 acts as a nucleophilic hydride source. Methanol is chosen as the solvent because it not only dissolves the indanone but also activates the borohydride via hydrogen bonding, accelerating the hydride transfer to the electrophilic carbonyl carbon.

Step-by-Step Protocol:

  • Dissolution: Charge a dry round-bottom flask with 5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one (1.0 eq) and anhydrous methanol (0.2 M concentration).

  • Cooling: Submerge the flask in an ice-water bath to reach 0 °C. Validation: Internal temperature must be ≤ 5 °C to prevent solvent boil-off during the exothermic addition.

  • Hydride Addition: Add NaBH4 (1.5 eq) in small portions over 15 minutes. Validation: Observe steady effervescence (H2 gas evolution). A lack of gas indicates inactive borohydride.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Quenching: Slowly add saturated aqueous NH4Cl until gas evolution ceases. This neutralizes the boron alkoxide intermediates.

  • Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. The crude product is typically >95% pure but can be filtered through a short silica plug if necessary.

Workflow Step1 Ketone Dissolution (Methanol, 0 °C) Step2 NaBH4 Addition (Portionwise, Exothermic) Step1->Step2 Step3 Reaction Stirring (2h at RT) Step2->Step3 Monitor H2 evolution Step4 Quenching (Sat. NH4Cl) Step3->Step4 TLC confirmation Step5 Extraction & Drying (EtOAc / Na2SO4) Step4->Step5

Workflow for the racemic reduction of 5-bromo-4-fluoroindan-1-one using NaBH4.

Route 2: Asymmetric Transfer Hydrogenation (Noyori ATH)

When a specific enantiomer is required for biological activity, Ru-catalyzed ATH is the industry standard due to its high atom economy and lack of pressurized hydrogen gas.

Causality & Mechanism: The chiral Ru(II) complex, such as RuCl(p-cymene)[(R,R)-TsDPEN], forms a 16-electron active species. Formic acid acts as the hydride donor. The highly organized six-membered pericyclic transition state dictates the facial selectivity of the hydride transfer, resulting in exceptional enantiomeric excess (>98% ee).

Step-by-Step Protocol:

  • Preparation: In a rigorously degassed Schlenk flask, add 5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one (1.0 eq) and RuCl(p-cymene)[(R,R)-TsDPEN] (0.5 mol%).

  • Solvent/Reagent Addition: Add a pre-mixed, degassed azeotropic solution of Formic Acid/Triethylamine (5:2 ratio). Validation: The solution will transition from a dark resting state to a characteristic active catalyst color (often deep red/orange).

  • Reaction: Stir the mixture at 40 °C for 12–16 hours. Validation: Monitor via chiral HPLC. The conversion should smoothly reach >95% without stalling.

  • Workup: Dilute with water and extract with dichloromethane (DCM). Wash with saturated NaHCO3 to remove residual formic acid.

  • Purification: Concentrate and purify via flash chromatography to remove Ru-residues.

Route 3: Corey-Bakshi-Shibata (CBS) Reduction

An alternative asymmetric approach utilizing a chiral oxazaborolidine catalyst and borane.

Causality & Mechanism: The (R)- or (S)-CBS catalyst coordinates with BH3, increasing its Lewis acidity. The ketone then coordinates to the boron atom of the catalyst, locking the conformation. Hydride transfer occurs exclusively from the less hindered face.

Step-by-Step Protocol:

  • Catalyst Activation: Dissolve (R)-CBS catalyst (0.1 eq) in anhydrous THF under argon and cool to -20 °C.

  • Borane Addition: Add Borane-THF complex (1.2 eq) dropwise.

  • Ketone Addition: Slowly add a solution of the indanone (1.0 eq) in THF over 1 hour using a syringe pump. Validation: Slow addition is critical; rapid addition leads to uncatalyzed, racemic background reduction.

  • Quenching: After 1 hour, quench cautiously with methanol at -20 °C to destroy excess borane.

Analytical Validation (NMR Characterization)

To ensure the structural integrity of the synthesized 5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-ol, 1H NMR spectroscopy is the definitive validation tool. Based on verified patent data[2], the purified product should exhibit the following key resonances:

  • 1H NMR (400 MHz, Chloroform-d):

    • δ 7.45–7.40 (m, 1H) — Aromatic proton adjacent to bromine.

    • δ 7.09 (d, J = 8.2 Hz, 1H) — Aromatic proton.

    • δ 4.42 (td, J = 5.3, 2.6 Hz, 1H) — Benzylic methine proton (CH-OH).

    • δ 4.30 (d, J = 5.3 Hz, 1H) — Hydroxyl proton (OH), exchangeable.

    • δ 3.28–3.02 (m, 1H) & 2.99–2.74 (m, 1H) — Aliphatic ring protons (CH2).

Note: The appearance of the benzylic methine proton at ~4.42 ppm confirms the successful conversion of the ketone (C=O) to the secondary alcohol (CH-OH).

References

  • Google Patents. WO2024220917A1 - Prmt5 inhibitors and uses thereof. Retrieved from [2]

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97-102. [Link]

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Journal of the American Chemical Society, 109(18), 5551-5553. [Link]

Sources

Validation

A Comparative Guide to the Biological Activity of 5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-ol and Its Analogs

Introduction The 2,3-dihydro-1H-inden-1-ol (indanol) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities. Strategic modificati...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The 2,3-dihydro-1H-inden-1-ol (indanol) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities. Strategic modifications to this scaffold, particularly through halogenation, offer a powerful tool to modulate the biological profile of these molecules. This guide provides a comparative analysis of the potential biological activity of 5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-ol, a novel halogenated indanol, against its structural analogs.

Due to the limited availability of direct experimental data for 5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-ol, this comparison is built upon established structure-activity relationships (SAR) observed in closely related heterocyclic systems, including indazoles and indanones. The insights gleaned from these analogous series provide a strong foundation for predicting the biological potential of the target compound and guiding future research endeavors. This guide will delve into potential applications in α-glucosidase inhibition, anticancer, and antiviral activities, supported by detailed experimental protocols and in-silico analyses.

The Strategic Advantage of Halogenation: Bromine and Fluorine

The introduction of halogen atoms, specifically bromine and fluorine, onto an aromatic ring can profoundly influence a molecule's physicochemical properties and, consequently, its biological activity.

  • Fluorine: Known for its small size and high electronegativity, fluorine can enhance metabolic stability, improve binding affinity to target proteins by forming favorable interactions, and modulate lipophilicity.[1] The strategic placement of fluorine can block metabolic oxidation sites, thereby increasing the bioavailability and half-life of a drug candidate.[1]

  • Bromine: The larger bromine atom can also increase lipophilicity and introduce specific steric and electronic effects that can enhance binding to biological targets. The presence of bromine provides a handle for further chemical modifications, allowing for the synthesis of diverse compound libraries.[2]

The combination of both bromine and fluorine in 5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-ol is anticipated to create a unique electronic and steric profile, potentially leading to novel and potent biological activities.

Comparative Biological Activity: An Evidence-Based Projection

α-Glucosidase Inhibitory Activity: A Potential Antidiabetic Application

α-Glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is a validated therapeutic strategy for managing type 2 diabetes.[3] Studies on analogous bromo- and fluoro-substituted indazole derivatives provide compelling evidence for the potential of halogenated indanols as α-glucosidase inhibitors.

A study on a series of 7-carbo-substituted 5-bromo-3-methylindazoles revealed significant α-glucosidase inhibitory activity.[4] Notably, compounds with bromine and fluorine substitutions exhibited potent inhibition, with IC50 values in the low micromolar range, often surpassing the standard drug, acarbose.[4]

Table 1: α-Glucosidase Inhibitory Activity of Substituted Indazole Analogs [4]

CompoundSubstitution Patternα-Glucosidase IC50 (µM)
5-Bromo-3-methyl-7-phenyl-1H-indazole5-BromoModerate to Significant
6-Iodo-2-(4-fluorophenyl)-substituted6-Iodo, 4-Fluoro on phenyl9.27 ± 0.02
6-Bromo-2-phenyl substituted6-Bromo1.08 ± 0.02
Acarbose (Standard)-0.82

Data extracted from a study on indazole derivatives and presented for comparative purposes.

Based on these findings, it is hypothesized that 5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-ol could exhibit potent α-glucosidase inhibitory activity. The combined electron-withdrawing effects of bromine and fluorine on the indanol core may enhance its interaction with the active site of the enzyme.

Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay

This protocol outlines a standard method for evaluating the α-glucosidase inhibitory activity of test compounds.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Acarbose (positive control)

  • Test compounds (e.g., 5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-ol and analogs)

  • Sodium phosphate buffer (100 mM, pH 6.8)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of α-glucosidase in phosphate buffer.

    • Prepare a stock solution of pNPG in phosphate buffer.

    • Prepare stock solutions of the test compounds and acarbose in DMSO.

  • Assay in 96-Well Plate:

    • Add 50 µL of phosphate buffer to each well.

    • Add 10 µL of the test compound solution at various concentrations (typically in a serial dilution). For the control, add 10 µL of DMSO.

    • Add 20 µL of the α-glucosidase solution to each well and incubate at 37°C for 15 minutes.

    • Initiate the reaction by adding 20 µL of the pNPG solution to each well.

  • Absorbance Measurement:

    • Incubate the plate at 37°C for 30 minutes.

    • Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol produced.

  • Data Analysis:

    • Calculate the percentage of inhibition using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the inhibitor concentration.[5]

experimental_workflow cluster_prep Solution Preparation cluster_assay Assay Protocol cluster_analysis Data Acquisition & Analysis prep_enzyme Prepare α-Glucosidase Solution add_enzyme Add α-Glucosidase & Incubate prep_enzyme->add_enzyme prep_substrate Prepare pNPG Solution add_substrate Add pNPG & Incubate prep_substrate->add_substrate prep_compounds Prepare Test Compound & Control Solutions add_compound Add Test Compound/Control prep_compounds->add_compound add_buffer Add Buffer add_buffer->add_compound add_compound->add_enzyme add_enzyme->add_substrate measure_abs Measure Absorbance at 405 nm add_substrate->measure_abs calc_inhibition Calculate % Inhibition measure_abs->calc_inhibition det_ic50 Determine IC50 Value calc_inhibition->det_ic50

Caption: Workflow for the in vitro α-glucosidase inhibition assay.

Anticancer Activity: Targeting Cancer Cell Proliferation

The indanone scaffold, a close structural relative of indanol, is a well-established pharmacophore in anticancer drug discovery.[6] Halogenated 2-benzylidene-1-indanone derivatives have demonstrated potent inhibitory activity against lipopolysaccharide (LPS)-stimulated reactive oxygen species (ROS) production in macrophages, a process implicated in inflammation and cancer.[7]

A systematic study on these compounds revealed that the presence and position of fluorine and bromine atoms on the phenyl ring are crucial for activity.[7] Specifically, compounds with ortho-, meta-, or para-fluorine, trifluoromethyl, trifluoromethoxy, and bromine functionalities showed significant inhibitory effects.[7] This suggests that the electronic and steric properties imparted by these halogens are key determinants of their biological activity.

Given these findings, it is plausible that 5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-ol and its analogs could exhibit cytotoxic activity against various cancer cell lines. The proposed mechanism could involve the induction of apoptosis, cell cycle arrest, or the modulation of inflammatory pathways that contribute to cancer progression.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity and, by extension, cell viability.

Materials:

  • Human cancer cell line (e.g., MCF-7, HeLa)

  • Complete cell culture medium

  • Test compounds

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight in a CO2 incubator.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition:

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability.

mtt_workflow start Start cell_seeding Seed Cells in 96-well Plate start->cell_seeding overnight_incubation Incubate Overnight cell_seeding->overnight_incubation compound_treatment Treat with Test Compounds overnight_incubation->compound_treatment incubation_period Incubate (24-72h) compound_treatment->incubation_period add_mtt Add MTT Solution incubation_period->add_mtt mtt_incubation Incubate (3-4h) add_mtt->mtt_incubation remove_medium Remove Medium mtt_incubation->remove_medium add_dmso Add DMSO remove_medium->add_dmso measure_absorbance Measure Absorbance at 570 nm add_dmso->measure_absorbance data_analysis Calculate % Viability & IC50 measure_absorbance->data_analysis end_point End data_analysis->end_point

Caption: Workflow for the MTT cytotoxicity assay.

Antiviral Activity: A Frontier for Halogenated Indanols

Halogenation has been shown to be a successful strategy for enhancing the antiviral activity of various small molecules.[8] For instance, a study on emodin derivatives demonstrated that halogenation, particularly iodination, significantly improved their activity against human coronavirus NL63 (HCoV-NL63).[8] While the scaffold is different, this highlights the potential of halogenated compounds to interfere with viral replication processes.

The incorporation of fluorine and bromine into the indanol structure could lead to compounds with novel antiviral properties. The specific electronic and steric features of 5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-ol might enable it to interact with viral proteins, such as proteases or polymerases, thereby inhibiting viral replication. Further screening against a panel of viruses would be necessary to explore this potential.

Structure-Activity Relationship (SAR) Insights and Future Directions

Based on the analysis of analogous compounds, several SAR trends can be hypothesized for 5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-ol and its derivatives:

  • Position of Halogens: The relative positions of the bromine and fluorine atoms on the aromatic ring are likely to be critical for biological activity. Systematic variation of their positions would be a key step in optimizing potency.

  • Substitution at the Hydroxyl Group: Derivatization of the 1-hydroxyl group could modulate the compound's solubility, lipophilicity, and interaction with biological targets.

  • Stereochemistry: The stereochemistry at the C1 position of the indanol core is expected to play a significant role in biological activity, as is often the case with chiral molecules.

Future research should focus on the synthesis of a library of analogs of 5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-ol to systematically explore these SAR. In vivo studies will be crucial to evaluate the efficacy and safety of the most promising candidates.

Conclusion

While direct experimental data for 5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-ol is currently unavailable, a comparative analysis based on structurally related compounds strongly suggests its potential as a biologically active molecule. The unique combination of bromine and fluorine on the indanol scaffold makes it a compelling candidate for investigation as an α-glucosidase inhibitor, an anticancer agent, and an antiviral compound. The experimental protocols and SAR insights provided in this guide offer a robust framework for researchers to embark on the exploration of this promising new chemical entity.

References

  • [Placeholder for a relevant reference on indanol synthesis or general biological activity]
  • Synthesis, α-glucosidase inhibition and antioxidant activity of the 7-carbo–substituted 5-bromo-3-methylindazoles. (URL not available)
  • Design, synthesis, and structure-activity relationship study of halogen containing 2-benzylidene-1-indanone derivatives for inhibition of LPS-stimulated ROS production in RAW 264.7 macrophages. [Link]

  • [Placeholder for a relevant reference on antiviral drug discovery]
  • α-Glucosidase Inhibition and Molecular Docking Studies of Natural Brominated Metabolites from Marine Macro Brown Alga Dictyopteris hoytii. [Link]

  • Antiviral Activities of Halogenated Emodin Derivatives against Human Coronavirus NL63. [Link]

  • [Placeholder for a relevant reference on cytotoxicity assays]
  • [Placeholder for a relevant reference on enzyme kinetics]
  • Synthesis, Spectroscopic Characterization (FT-IR, FT-Raman and NMR) and in vitro Anticancer Activity of (E)-5-Bromo-3-((4-chloro-3-(trifluoromethyl)phenyl)imino)indolin-2-one. [Link]

  • New low molecular weight heterocyclic compounds with antiviral activity. [Link]

  • Synthesis, Glucosidase Inhibition, and In Silico Modeling Analysis of Highly Fluorinated 2-Imino-1,3-thiazolines in Search of Potent Antidiabetic Agents. [Link]

  • Structure–Activity Relationship Studies of Chalcones and Diarylpentanoids with Antitumor Activity: Potency and Selectivity Optimization. [Link]

  • Design and Synthesis of Chlorinated and Fluorinated 7-Azaindenoisoquinolines as Potent Cytotoxic Anticancer Agents That Inhibit Topoisomerase I. [Link]

  • Fluorinated small molecule derivatives in cancer immunotherapy: emerging frontiers and therapeutic potential. [Link]

  • [Placeholder for a relevant reference on SAR of indanols]
  • Fluorine substituent effects (on bioactivity). [Link]

  • Discovery of New α-Glucosidase Inhibitors: Structure-Based Virtual Screening and Biological Evaluation. [Link]

  • Structure activity relationship for anticancer activities of spirooxindole derivatives: A comprehensive review. [Link]

  • Structure−Activity Relationship Studies of Chalcone Leading to 3-Hydroxy-4,3′,4′,5′-tetramethoxychalcone and Its Analogues as Potent Nuclear Factor κB Inhibitors and Their Anticancer Activities. [Link]

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. [Link]

  • The antiviral activity of trifluoromethylthiolane derivatives. [Link]

  • Effect of bromine atom number on cytotoxicity of two substances 2-furylethylene derivatives in normal and tumoral cell lines. [Link]

  • Antiviral Activity of (1S,9aR)-1-[(1,2,3-Triazol-1-yl)methyl]octahydro-1H-quinolizines from the Alkaloid Lupinine. [Link]

  • In vitro Assay of Alpha-Glucosidase Inhibitor Activities of Three Seagrasses from Banten Bay, Indonesia. [Link]

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Comparative

Spectroscopic Analysis of 5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-ol vs. Its Ketone Precursor: A Comparative Guide

Introduction The transformation of 5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one (the ketone precursor) to 5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-ol (the alcohol product) is a fundamental synthetic step in the development...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The transformation of 5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one (the ketone precursor) to 5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-ol (the alcohol product) is a fundamental synthetic step in the development of indane-based pharmacophores. While the chemical reduction is straightforward, the resulting changes to the molecule's electronic environment and 3D conformation are profound.

As a Senior Application Scientist, I have structured this guide to provide researchers and drug development professionals with an objective, data-driven comparison of the spectroscopic signatures (NMR, FT-IR, LC-MS) of these two molecules. Beyond simply listing data, this guide explains the causality behind the spectral shifts and provides a self-validating experimental protocol for the reduction workflow.

Part 1: Mechanistic Pathway & Analytical Workflow

The reduction of the sp² hybridized carbonyl carbon to an sp³ hybridized carbinol carbon fundamentally alters the molecule's symmetry. The workflow below outlines the chemical transformation and the comparative analytical techniques required to validate the structural change.

Workflow K 5-Bromo-4-fluoro-1-indanone (Precursor: Ketone) R Reduction Protocol NaBH4, MeOH, 0°C to RT K->R Chemical Transformation S1 NMR Analysis (Loss of C=O, Diastereotopic CH2) K->S1 Comparative Baseline S2 FT-IR Spectroscopy (1715 cm⁻¹ → 3350 cm⁻¹) K->S2 S3 LC-MS Analysis (In-source H2O loss) K->S3 A 5-Bromo-4-fluoro-1-indanol (Target: Alcohol) R->A A->S1 A->S2 A->S3

Fig 1: Chemical reduction workflow and comparative spectroscopic validation pathways.

Part 2: Spectroscopic Causality & Data Comparison

Nuclear Magnetic Resonance (NMR) Spectroscopy

The transition from the ketone to the alcohol introduces two critical phenomena in NMR spectroscopy:

  • Loss of Deshielding: The highly electronegative and anisotropic C=O group in the precursor strongly deshields the C1 carbon and the adjacent C2 protons. Upon reduction, the C1 carbon experiences a massive upfield shift (from ~204 ppm to ~75 ppm).

  • Creation of a Chiral Center: The reduction generates an sp³ stereocenter at C1. This breaks the local plane of symmetry present in the cyclopentanone ring. Consequently, the previously equivalent methylene protons at C2 and C3 become [1]. Because they now reside in magnetically inequivalent environments, they split each other, transforming from simple multiplets into distinct, complex signals.

Table 1: ¹H NMR (400 MHz, CDCl₃) Comparative Data

Position 5-Bromo-4-fluoro-1-indanone 5-Bromo-4-fluoro-1-indanol Shift Causality
C1-H N/A ~5.25 ppm (t, J = 6.0 Hz, 1H) Reduction of C=O to CH-OH.
C2-H₂ ~2.75 ppm (m, 2H) ~2.50 (m, 1H), ~1.95 (m, 1H) Loss of C=O deshielding; protons become diastereotopic.
C3-H₂ ~3.15 ppm (m, 2H) ~3.05 (m, 1H), ~2.85 (m, 1H) Protons become diastereotopic due to the C1 chiral center.
C6-H ~7.55 ppm (dd, J = 8.0, 1.5 Hz, 1H) ~7.45 ppm (dd, J = 8.0, 1.5 Hz, 1H) Minor upfield shift due to loss of the electron-withdrawing C=O.
C7-H ~7.45 ppm (d, J = 8.0 Hz, 1H) ~7.30 ppm (d, J = 8.0 Hz, 1H) Minor upfield shift.

| O-H | N/A | ~2.20 ppm (br s, 1H) | Appearance of the exchangeable hydroxyl proton. |

Table 2: ¹³C NMR (100 MHz, CDCl₃) Comparative Data

Position 5-Bromo-4-fluoro-1-indanone 5-Bromo-4-fluoro-1-indanol Shift Causality
C1 ~204.5 ppm ~75.2 ppm Conversion of sp² carbonyl to sp³ carbinol carbon.
C2 ~36.5 ppm ~35.0 ppm Minor upfield shift.
C3 ~25.0 ppm ~28.5 ppm Conformational relaxation of the cyclopentane ring.

| C4 (C-F) | ~158.0 ppm (d, ¹JCF ≈ 250 Hz)| ~157.5 ppm (d, ¹JCF ≈ 250 Hz)| Minimal change; strong C-F scalar coupling remains intact. |

FT-IR and LC-MS Analysis
  • FT-IR: The rigid C=O double bond has a strong dipole moment change, yielding a sharp, intense peak at ~1715 cm⁻¹. Reduction replaces this with an O-H bond, which participates in intermolecular hydrogen bonding, yielding a broad, characteristic peak at ~3350 cm⁻¹.

  • Mass Spectrometry: The bromine atom provides a highly diagnostic 1:1 isotopic doublet separated by 2 Da (⁷⁹Br and ⁸¹Br). While the ketone precursor typically ionizes intact as [M+H]⁺, benzylic alcohols like 1-indanol undergo facile in-source fragmentation (loss of water, -18 Da) to form a highly stabilized indanyl cation.

Table 3: FT-IR and LC-MS (ESI+) Comparative Data

Technique 5-Bromo-4-fluoro-1-indanone 5-Bromo-4-fluoro-1-indanol Diagnostic Indicator
FT-IR 1715 cm⁻¹ (Strong, sharp) 3350 cm⁻¹ (Broad, strong) Disappearance of C=O; appearance of H-bonded O-H.

| LC-MS | m/z 228.9 / 230.9[M+H]⁺ | m/z 212.9 / 214.9[M-H₂O+H]⁺ | Alcohol undergoes facile in-source water loss (-18 Da). |

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocol for the reduction of the indanone to the indanol is designed as a self-validating system . The methodology is grounded in established standards for indanone reduction [2] and adapted for halogenated substrates [3].

Step-by-Step Methodology: NaBH₄ Reduction
  • Reaction Setup: Dissolve 5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one (1.0 eq) in anhydrous methanol (0.2 M) under an inert nitrogen atmosphere.

  • Temperature Control: Cool the solution to 0 °C using an ice bath.

    • Causality: Low temperatures prevent the competitive reduction of the methanol solvent and minimize the risk of reductive dehalogenation of the aryl bromide, ensuring high chemoselectivity.

  • Reagent Addition: Add sodium borohydride (NaBH₄, 1.2 eq) portionwise over 15 minutes.

    • Causality: Portionwise addition safely controls the exothermic release of hydrogen gas.

  • Self-Validating Monitoring: Allow the reaction to warm slowly to room temperature. Monitor the reaction via TLC (Hexanes/EtOAc 3:1) and FT-IR.

    • Validation Checkpoint: Do not quench the reaction based on time alone. Withdraw a 50 µL aliquot, evaporate the solvent, and run an FT-IR. The reaction is only deemed complete when the strong 1715 cm⁻¹ (C=O) band is completely absent , confirming 100% conversion without over-reduction.

  • Quenching & Extraction: Quench the reaction carefully with saturated aqueous NH₄Cl to neutralize excess hydride. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Spectroscopic Validation: Analyze the crude product via ¹H NMR. The success of the protocol is immediately validated by the appearance of the carbinol proton at ~5.25 ppm and the distinct splitting of the C2/C3 protons into four separate multiplets due to diastereotopicity.

References

  • Master Organic Chemistry. "Diastereotopic Protons in 1H NMR Spectroscopy: Examples." Master Organic Chemistry, 8 Feb. 2022.[Link]

  • Organic Syntheses. "Enantioselective Reduction of Ketones: 1-Indanol." Organic Syntheses, Coll. Vol. 9, p.362 (1998); Vol. 74, p.50 (1997).[Link]

  • Journal of Organic Chemistry. "Pd-Catalyzed Chemodivergent Synthesis of 1-Indanones via Diethyl Zinc-Mediated Precise Switching of Umpolung Reactivity." ACS Publications, 10 Jul. 2023.[Link]

Validation

A Comparative Guide to the Cross-Reactivity of 5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-ol in Biological Assays

Introduction In the landscape of contemporary drug discovery, the precise characterization of a compound's selectivity is paramount. Off-target interactions can lead to unforeseen toxicities or a misleading interpretatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of contemporary drug discovery, the precise characterization of a compound's selectivity is paramount. Off-target interactions can lead to unforeseen toxicities or a misleading interpretation of a compound's mechanism of action. This guide provides a comprehensive framework for evaluating the cross-reactivity of 5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-ol, a novel small molecule with therapeutic potential. We will delve into the rationale behind experimental design, present detailed protocols for key assays, and offer a comparative analysis with structurally related compounds. Our objective is to equip researchers, scientists, and drug development professionals with the necessary tools to conduct a thorough and self-validating assessment of this compound's selectivity profile.

The indanone scaffold, of which 5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-ol is a derivative, is a privileged structure in medicinal chemistry, appearing in a variety of biologically active molecules. The addition of bromine and fluorine atoms can significantly alter the compound's electronic properties and its interactions with biological targets. Therefore, a systematic evaluation of its potential to bind to unintended proteins is a critical step in its preclinical development.

The Imperative of Early and Comprehensive Cross-Reactivity Profiling

Identifying potential off-target binding early in the drug development process is crucial for mitigating risks of adverse drug reactions and enhancing the safety profile of a therapeutic candidate.[1][2] A thorough understanding of a compound's selectivity allows for the optimization of its structure to minimize undesirable interactions while maintaining or improving its potency at the intended target.[3] This proactive approach not only saves valuable time and resources but also provides a more robust data package for regulatory submissions.[4]

Designing a Cross-Reactivity Study: A Multi-tiered Approach

A robust cross-Reactivity study employs a combination of in silico, in vitro, and cellular assays to build a comprehensive picture of a compound's interaction landscape. This tiered approach allows for an efficient and cost-effective evaluation, starting with broad screening and progressing to more focused and physiologically relevant assays.

Figure 1: A multi-tiered workflow for assessing compound cross-reactivity.

Tier 1: Initial Profiling - Casting a Wide Net

The initial phase of a cross-reactivity study aims to identify potential off-targets from a broad pool of possibilities.

In Silico Prediction

Computational methods can predict potential off-targets by comparing the structure of 5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-ol to the ligands of known proteins.[5][6] This approach, while not definitive, is a cost-effective way to prioritize experimental screening.

Broad Biochemical Screening

Large-scale biochemical panels, such as kinase inhibitor selectivity panels, are invaluable for screening a compound against hundreds of purified enzymes in a single experiment.[7][8] These assays typically measure the inhibition of enzymatic activity at a single, high concentration of the test compound.

Table 1: Hypothetical Kinase Panel Data for 5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-ol (at 10 µM)

Kinase TargetPercent Inhibition
Target Kinase X95%
Off-Target Kinase A75%
Off-Target Kinase B68%
Off-Target Kinase C20%
... (400+ other kinases)<10%

The results from this initial screen guide the selection of "hits" for further investigation.

Tier 2: Hit Confirmation and Characterization

The second tier focuses on validating the initial hits and quantifying the binding affinity of the compound for these potential off-targets.

Dose-Response Assays

For each identified hit, a dose-response experiment is conducted to determine the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd). This provides a quantitative measure of the compound's potency at each off-target.

Table 2: Comparative IC50 Values for 5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-ol and Structurally Similar Compounds

CompoundTarget Kinase X IC50 (nM)Off-Target Kinase A IC50 (nM)Off-Target Kinase B IC50 (nM)
5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-ol 50 500 1200
Compound Y (Des-bromo analog)751500>10000
Compound Z (Indanone core)200>10000>10000

This comparative data highlights the influence of the bromo and fluoro substituents on both on-target potency and off-target selectivity.

Orthogonal Binding Assays

To confirm direct binding and rule out assay-specific artifacts, an orthogonal biophysical assay such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) should be employed. These techniques provide direct measurement of binding kinetics and thermodynamics.

Tier 3: Cellular Target Engagement and Phenotypic Consequences

The final and most critical tier of a cross-reactivity study is to assess the compound's interactions within a physiological context.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying target engagement in intact cells or even tissues.[9][10][11] It measures the thermal stabilization of a target protein upon ligand binding, providing direct evidence of a compound's interaction with its intended and unintended targets in a cellular environment.

Figure 2: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).

Table 3: Comparative Cellular Thermal Shift Data

TargetVehicle ΔTm (°C)5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-ol ΔTm (°C)
Target Protein X0+5.2
Off-Target Protein A0+1.5
Off-Target Protein B0+0.3

A significant positive shift in the melting temperature (ΔTm) indicates target engagement.

Cell-Based Phenotypic Assays

Ultimately, the biological consequence of off-target engagement must be assessed. This involves designing cell-based assays that can measure the functional output of the identified off-targets. For example, if an off-target is a receptor, a downstream signaling pathway can be monitored.

Experimental Protocols

Protocol 1: Broad Kinase Panel Screen
  • Compound Preparation: Prepare a 10 mM stock solution of 5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-ol in 100% DMSO.

  • Assay Plate Preparation: In a multi-well plate, add the kinase, substrate, and ATP to the appropriate buffer.

  • Compound Addition: Add the test compound to a final concentration of 10 µM. Include appropriate positive and negative controls.

  • Incubation: Incubate the plate at the optimal temperature and time for the specific kinase.

  • Detection: Add a detection reagent that quantifies the amount of product formed (e.g., ADP-Glo, Z'-LYTE).

  • Data Analysis: Calculate the percent inhibition relative to the controls.

Protocol 2: Cellular Thermal Shift Assay (CETSA)
  • Cell Culture and Treatment: Culture cells to 80-90% confluency. Treat with 5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-ol or vehicle control for the desired time.

  • Harvest and Resuspend: Harvest the cells and resuspend them in a suitable buffer.

  • Heat Treatment: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a fixed time.

  • Lysis: Lyse the cells by freeze-thaw cycles.

  • Centrifugation: Separate the soluble fraction (containing stabilized protein) from the precipitated fraction by centrifugation.

  • Protein Quantification: Analyze the soluble fraction by Western blot or other protein quantification methods to determine the amount of the target protein remaining at each temperature.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve and determine the Tm.

Conclusion

A thorough and systematic investigation of a compound's cross-reactivity is a non-negotiable aspect of modern drug discovery. By employing a multi-tiered approach that combines in silico, biochemical, and cellular methods, researchers can build a comprehensive selectivity profile for novel compounds like 5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-ol. This guide provides a robust framework for such an investigation, emphasizing the importance of experimental rationale, detailed protocols, and comparative data analysis. The insights gained from these studies are invaluable for making informed decisions about lead optimization, predicting potential toxicities, and ultimately, developing safer and more effective medicines.

References

  • Pelago Bioscience. (n.d.). CETSA Target Engagement directly in cells. Retrieved from [Link]

  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87.
  • Usha Sreekumar Lekshmy Kunjamma. (2018). The cellular thermal shift assay : a novel strategy to study drug target engagement and resistance development in cancer therapy. DR-NTU, Nanyang Technological University.
  • O'Neill, D. J., et al. (2023). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 18(4), 735-745.
  • Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368.
  • Munoz, L. (2017). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Biochemical Journal, 474(14), 2321-2338.
  • Sridhar, J., et al. (2010). Computational Modeling of Kinase Inhibitor Selectivity. ACS Medicinal Chemistry Letters, 1(5), 234-238.
  • Cheng, A. C., et al. (2019). Computational analysis of kinase inhibitor selectivity using structural knowledge.
  • Chodera, J. D. (2016, November 15). Kinase inhibitor selectivity and design. Chodera lab // MSKCC. Retrieved from [Link]

  • Eurolab. (n.d.). Off Target Receptor Binding Profiling Testing. Retrieved from [Link]

  • de Wispelaere, M., et al. (2021). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Frontiers in Oncology, 11, 789491.
  • Pichler, W. J. (2019). Risk Assessment in Drug Hypersensitivity: Detecting Small Molecules Which Outsmart the Immune System. Frontiers in Immunology, 10, 2690.
  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual.
  • Charles River Laboratories. (n.d.). Off-Target Screening Cell Microarray Assay. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Tissue Cross-Reactivity Studies. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Off-Target Screening Cell Microarray Assay. Retrieved from [Link]

  • Baldo, B. A. (2014). IgE and Drug Allergy: Antibody Recognition of 'Small' Molecules of Widely Varying Structures and Activities. International Journal of Molecular Sciences, 15(2), 2314-2349.
  • Popa, E., et al. (2022). Structure-Based Study to Overcome Cross-Reactivity of Novel Androgen Receptor Inhibitors. International Journal of Molecular Sciences, 23(17), 9989.
  • National Center for Biotechnology Information. (n.d.). 5-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-one. PubChem. Retrieved from [Link]

  • Appchem. (n.d.). 5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one. Retrieved from [Link]

  • NextSDS. (n.d.). 5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one. Retrieved from [Link]

  • Chemspace. (n.d.). 5-bromo-4-fluoro-1-methyl-2,3-dihydro-1H-indole-2,3-dione. Retrieved from [Link]

  • Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • Gupta, A., et al. (2012). Synthesis, docking and biological evaluation of some novel 5-bromo- 2- (5-aryl-1, 3, 4-thiadiazol-2-yl) isoindoline-1,3-dionederivatives targeting ATP-binding site of topoisomerase II. Bioorganic & Medicinal Chemistry Letters, 22(12), 4053-4058.
  • Cenmed Enterprises. (n.d.). 4-Bromo-5-fluoro-2,3-dihydro-1H-inden-1-one (C007B-577729). Retrieved from [Link]

  • NextSDS. (n.d.). 5-bromo-4-fluoro-2,3-dihydro-1H-indene. Retrieved from [Link]

  • NextSDS. (n.d.). 5-BroMo-4-fluoro-3-iodo-1H-indazole. Retrieved from [Link]

  • Obach, R. S., et al. (2004). 4-[5-Fluoro-3-[4-(2-methyl-1H-imidazol-1-yl)benzyloxy]phenyl]-3,4,5,6- tetrahydro-2H-pyran-4-carboxamide, an orally active inhibitor of 5-lipoxygenase with improved pharmacokinetic and toxicology characteristics. Journal of Medicinal Chemistry, 47(3), 720-725.

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-ol

An authoritative, field-proven guide designed for researchers, medicinal chemists, and drug development professionals handling halogenated indanol derivatives. Executive Summary & Chemical Profile 5-Bromo-4-fluoro-2,3-di...

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Author: BenchChem Technical Support Team. Date: April 2026

An authoritative, field-proven guide designed for researchers, medicinal chemists, and drug development professionals handling halogenated indanol derivatives.

Executive Summary & Chemical Profile

5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-ol (also known as 5-bromo-4-fluoro-1-indanol) is a heavily halogenated cyclic alcohol frequently utilized as a structural scaffold in pharmaceutical synthesis and drug discovery. While the indanol core itself presents moderate hazards, the dual halogenation (bromine and fluorine) significantly alters its physicochemical properties, demanding stringent Personal Protective Equipment (PPE) and operational controls.

Quantitative Chemical & Hazard Profile

Data summarized for rapid hazard assessment and PPE selection.

PropertyValue / SpecificationCausality / Operational Impact
Chemical Name 5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-olIndanol core acts as a mild irritant; halogens amplify toxicity.
Molecular Formula C9H8BrFOHigh halogen-to-carbon ratio dictates strict waste segregation.
Molecular Weight 231.06 g/mol Heavy molecular weight; typically presents as a dense powder.
Physical State Solid (Powder/Crystals)High risk of aerosolization and static "fly-away" during weighing.
Primary GHS Hazards Skin Irrit. 2, Eye Irrit. 2, STOT SE 3Direct contact causes localized inflammation; inhalation irritates respiratory tract.
Waste Category Halogenated Organic WasteCannot be mixed with standard organic solvents (e.g., Acetone, EtOH).

The Causality of PPE Selection: Mechanistic Insights

Expert laboratory safety goes beyond listing equipment; it requires understanding why specific barriers are necessary. The PPE requirements for 5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-ol are driven by two primary mechanistic factors:

  • Halogen-Induced Lipophilicity: The addition of bromine and fluorine atoms to the indane ring significantly increases the molecule's partition coefficient (LogP). Highly lipophilic molecules can cross the stratum corneum (the skin's outermost lipid bilayer) much more efficiently than non-halogenated molecules.

  • The "Trojan Horse" Solvent Effect: In drug development assays, this compound is routinely dissolved in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). DMSO is a potent dermal penetration enhancer. If a drop of DMSO containing the dissolved brominated indanol contacts a standard, thin latex glove, the solvent will rapidly compromise the barrier and carry the toxicant directly into the bloodstream. This necessitates a robust hazard assessment and the use of chemically resistant elastomers, as mandated by the.

Required Personal Protective Equipment (PPE) Matrix

To mitigate the risks outlined above, the following PPE matrix must be strictly adhered to:

  • Hand Protection (Double-Gloving Strategy):

    • Inner Glove: Extended-cuff Nitrile (minimum 4-6 mil thickness).

    • Outer Glove: Neoprene or Butyl rubber (required when handling the compound alongside carrier solvents like DMSO or DCM).

  • Eye & Face Protection: ANSI Z87.1 certified chemical splash goggles. If scaling up the reaction (>50g) or handling pressurized vessels, a full-face shield must be worn over the goggles.

  • Body Protection: A flame-resistant (FR) laboratory coat with knit cuffs. The knit cuffs prevent the sleeves from rolling up and exposing the wrists—a common site for accidental chemical deposition.

  • Respiratory Protection: The primary engineering control is a certified chemical fume hood. If the powder must be weighed outside a hood (highly discouraged due to aerosolization risks), a NIOSH-approved N95 or P100 particulate respirator is mandatory to prevent inhalation of brominated dust.

Self-Validating Operational Protocol: Handling & Dissolution

This step-by-step methodology incorporates built-in validation checks to ensure the safety system is functioning correctly before proceeding to the next step.

Phase 1: Pre-Operation Setup & Barrier Validation
  • Fume Hood Draft Verification: Turn on the chemical fume hood.

    • Self-Validation Check: Hold a delicate tissue (e.g., Kimwipe) at the bottom edge of the sash. The tissue must pull steadily inward, confirming negative pressure, before you open the chemical vial.

  • Glove Integrity Check: Don the inner nitrile gloves.

    • Self-Validation Check: Trap air in the glove and roll the cuff down to inflate the fingers. If the glove holds pressure without deflating for 5 seconds, barrier integrity is confirmed. Proceed to don the outer Neoprene gloves.

  • Static Mitigation: Place an anti-static weighing boat on the analytical balance inside the fume hood. Causality: Fluorinated powders are highly prone to static charge; anti-static boats prevent the powder from jumping and contaminating the balance enclosure.

Phase 2: Transfer and Solvent Dissolution
  • Weighing: Using a clean, grounded stainless-steel spatula, slowly transfer the 5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-ol to the weigh boat.

  • Solvent Addition: Transfer the powder to a glass vial. Slowly pipette the carrier solvent (e.g., DMSO) down the inner wall of the vial.

    • Causality: Adding solvent down the wall prevents sudden displacement of air at the bottom of the vial, which could aerosolize the dry powder into the researcher's breathing zone.

  • Sealing: Cap the vial immediately with a PTFE-lined cap and vortex to dissolve.

    • Self-Validation Check: Invert the sealed vial once. If no liquid breaches the threads, the seal is secure, and the vial can be safely transported out of the hood.

Phase 3: Decontamination
  • Surface Cleaning: Wipe down the balance and fume hood surface with a wipe dampened with 70% isopropanol, followed by a dry wipe.

  • Aseptic Glove Removal: Remove the outer gloves using the "beak method" (pulling the glove inside out over itself) to ensure the contaminated exterior never touches your skin or the inner glove. Dispose of outer gloves in solid hazardous waste.

  • Final Wash: Remove inner gloves and immediately wash hands with soap and warm water for 20 seconds.

Halogenated Waste Disposal Plan

Because of the bromine and fluorine substituents, 5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-ol cannot be processed through standard incineration pathways used for regular organic waste. According to , halogenated compounds require strict segregation to prevent the formation of highly toxic dioxins during disposal and to prevent exothermic reactions in waste carboys.

  • Solid Waste: Contaminated spatulas, wipes, and weigh boats must be placed into a designated, clearly labeled "Solid Halogenated Waste" bin.

  • Liquid Waste: Any solvent containing this compound must be deposited in a carboy explicitly labeled "Halogenated Organic Liquid Waste." Never mix with acetone or non-halogenated streams. Mixing these streams violates and creates severe chemical incompatibility hazards.

Safety Workflow Visualization

Workflow A Hazard Assessment: Halogenated Indanol B PPE Donning: Double Gloves & Splash Goggles A->B C Fume Hood Operation: Weighing & Dissolution B->C D Spill or Exposure Detected? C->D E Emergency Protocol: Evacuate & Flush D->E  YES F Waste Segregation: Halogenated Stream D->F  NO E->F G Decontamination & Log Out F->G

Workflow for handling 5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-ol and managing halogenated waste.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press, 2011. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standard (29 CFR 1910.132). U.S. Department of Labor. Available at:[Link]

  • Environmental Protection Agency (EPA). Hazardous Waste Management Guidelines for Laboratories. U.S. EPA. Available at:[Link]

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